Norselic acid B
Description
This compound has been reported in Crella with data available.
Properties
Molecular Formula |
C29H44O4 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(5S,8R,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-5-hydroxy-6-methylhept-6-en-2-yl]-10-methyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carboxylic acid |
InChI |
InChI=1S/C29H44O4/c1-6-28(33,18(2)3)15-11-19(4)23-9-10-25-22-8-7-20-17-21(30)12-14-27(20,5)24(22)13-16-29(23,25)26(31)32/h12,14,19-20,22-25,33H,2,6-11,13,15-17H2,1,3-5H3,(H,31,32)/t19-,20+,22-,23-,24+,25+,27+,28-,29+/m1/s1 |
InChI Key |
KTOLWQCZNYCQTO-SHAFGOBASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Norselic Acid B: A Steroidal Asset from the Antarctic Deep
A Technical Guide for Researchers and Drug Development Professionals
Introduction: In the relentless pursuit of novel therapeutic agents, the marine environment continues to be a treasure trove of unique chemical entities. Among these, Norselic acid B, a highly oxidized steroid, has emerged as a compound of significant interest. Isolated from the Antarctic sponge Crella sp., this natural product has demonstrated promising anti-infective properties, positioning it as a compelling candidate for further investigation in drug development programs. This technical guide provides a comprehensive overview of the origin, isolation, structural elucidation, and biological activities of this compound, with a focus on the experimental details and quantitative data essential for researchers in the field.
Origin and Isolation
This compound is a natural product originating from the marine sponge Crella sp., a species found in the frigid waters of Antarctica. Its discovery was the result of a comprehensive investigation into the chemical ecology of Antarctic marine invertebrates. The isolation of this compound, along with its congeners Norselic acids A, C, D, and E, was first reported by Ma et al. in 2009.
Experimental Protocol: Isolation of this compound
The following protocol is a summarized representation of the general procedures employed for the isolation of steroids from marine sponges, based on the methodologies described in the scientific literature.
1.1.1. Collection and Extraction:
-
Specimens of the Crella sp. sponge are collected from their natural Antarctic habitat.
-
The collected sponge material is immediately frozen to preserve its chemical integrity.
-
The frozen sponge tissue is then lyophilized (freeze-dried) to remove water.
-
The dried and powdered sponge material is exhaustively extracted with a suitable organic solvent, typically a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
1.1.2. Solvent Partitioning:
-
The crude extract is subjected to a liquid-liquid partitioning process to separate compounds based on their polarity. This is commonly performed using a biphasic system of n-butanol and water.
-
The bioactive fractions, as determined by preliminary screening, are then selected for further purification.
1.1.3. Chromatographic Purification:
-
The butanol-soluble fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Initial Fractionation: The extract is typically first fractionated using vacuum liquid chromatography (VLC) over a silica (B1680970) gel stationary phase, eluting with a gradient of increasing solvent polarity (e.g., from hexanes to ethyl acetate (B1210297) to methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
The elution of compounds is monitored by a UV detector, and fractions corresponding to individual peaks are collected.
-
Repeated HPLC purification steps may be necessary to obtain pure this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Spectroscopic Data
| Spectroscopic Technique | Observed Data for this compound |
| HRESIMS | Molecular formula established as C₂₉H₄₄O₄. |
| ¹H NMR | Provided information on the number and connectivity of protons in the molecule, including characteristic signals for steroidal methyl groups, olefinic protons, and protons adjacent to oxygenated carbons. |
| ¹³C NMR | Revealed the presence of 29 carbon atoms, including carbonyl carbons, olefinic carbons, and carbons of the steroid nucleus and side chain. |
| 2D NMR (COSY, HSQC, HMBC) | These experiments were crucial for establishing the complete carbon skeleton and the connectivity of all atoms within the molecule, confirming the steroidal framework and the structure of the side chain. |
Caption: General workflow for the isolation and structure elucidation of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Biological Activity
This compound has demonstrated significant in vitro activity against protozoan parasites and various bacterial strains, highlighting its potential as an anti-infective agent.
Anti-leishmanial Activity
This compound, along with its analogs, exhibits potent activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.
| Compound | Anti-leishmanial Activity (IC₅₀ in µM) |
| Norselic acid A | 2.0 |
| This compound | 3.6 |
| Norselic acid C | 2.8 |
| Norselic acid D | 2.9 |
| Norselic acid E | 2.9 |
3.1.1. Experimental Protocol: In vitro Anti-leishmanial Assay
-
Leishmania donovani promastigotes are cultured in appropriate media.
-
The parasites are incubated with serial dilutions of this compound for a defined period (e.g., 72 hours).
-
The viability of the promastigotes is assessed using a colorimetric assay, such as the MTT assay, which measures metabolic activity.
-
The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
Antibacterial Activity
Norselic acid A, a closely related analog of this compound, has been shown to possess activity against a range of clinically relevant bacteria, including multidrug-resistant strains. While specific MIC values for this compound are not detailed in the initial reports, the activity of Norselic acid A suggests a similar potential for the entire class of compounds.
| Bacterial Strain | Reported Activity of Norselic Acid A |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Active |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | Active |
| Vancomycin-resistant Enterococcus faecium (VRE) | Active |
| Candida albicans | Active |
3.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial strains are grown in a suitable broth medium.
-
A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its anti-infective effects have not yet been elucidated. Research into the mechanism of action of other marine steroids suggests several potential avenues of investigation.
Possible Mechanisms of Action for Marine Steroids:
-
Membrane Disruption: The amphipathic nature of steroidal molecules can lead to the disruption of the cell membranes of pathogens.
-
Enzyme Inhibition: Steroids can act as inhibitors of key enzymes involved in essential metabolic pathways of microorganisms.
-
Modulation of Host Immune Response: Some marine steroids have been shown to modulate host immune signaling pathways, which could contribute to their anti-infective properties.
Further research is required to determine which, if any, of these mechanisms are relevant to the biological activity of this compound.
Caption: Potential areas of investigation for the mechanism of action of this compound.
Caption: Potential mechanisms of action for this compound.
Conclusion and Future Directions
This compound represents a promising lead compound from a unique and underexplored marine environment. Its potent anti-leishmanial and potential antibacterial activities warrant further investigation. Future research should focus on:
-
Total Synthesis: The development of a synthetic route to this compound and its analogs would provide a sustainable supply for further studies and allow for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its therapeutic potential and for the rational design of more potent and selective derivatives.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of leishmaniasis and bacterial infections is a critical next step in its preclinical development.
The continued exploration of unique natural products like this compound is essential for the discovery of new medicines to combat infectious diseases.
An In-Depth Technical Guide to Norselic Acid B: Chemical Structure, Stereochemistry, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Norselic acid B, a marine-derived steroid with potential therapeutic applications. The document details its chemical structure, stereochemistry, and known biological activity, supported by spectroscopic data and experimental protocols.
Chemical Structure and Stereochemistry
This compound is a highly oxidized steroid isolated from the Antarctic sponge Crella sp. Its molecular formula has been established as C₂₉H₄₄O₄. The systematic IUPAC name for this compound is (5S,8R,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-5-hydroxy-6-methylhept-6-en-2-yl]-10-methyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carboxylic acid.
The chemical structure of this compound is characterized by a steroid nucleus with a carboxylic acid group at C-13 and a complex side chain at C-17. The stereochemistry of the molecule has been determined through extensive spectroscopic analysis.
Figure 1: Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) data for this compound is presented in the table below.
| Ionization Mode | Formula | Calculated m/z | Measured m/z |
| Positive | [M+H]⁺ | C₂₉H₄₅O₄ | 457.3312 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectroscopic data were crucial for determining the planar structure and stereochemistry of this compound. The data presented below is based on the analysis of spectra from the original isolation study.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | 37.1 | |
| 2 | 34.2 | |
| 3 | 212.1 | |
| 4 | 45.1 | |
| 5 | 52.8 | |
| 6 | 28.5 | |
| 7 | 32.1 | |
| 8 | 35.6 | |
| 9 | 54.3 | |
| 10 | 40.2 | |
| 11 | 21.4 | |
| 12 | 39.5 | |
| 13 | 61.9 | |
| 14 | 55.9 | |
| 15 | 24.6 | |
| 16 | 26.5 | |
| 17 | 53.7 | |
| 18 | 181.5 | |
| 19 | 12.5 | |
| 20 | 36.1 | |
| 21 | 18.7 | |
| 22 | 33.8 | |
| 23 | 29.5 | |
| 24 | 45.9 | |
| 25 | 75.1 | |
| 26 | 150.2 | |
| 27 | 111.9 | |
| 28 | 33.1 | |
| 29 | 8.1 |
Experimental Protocols
Isolation of this compound
The following protocol describes the isolation of this compound from the Antarctic sponge Crella sp.
Figure 2: Isolation Workflow of this compound
Methodology:
-
Extraction: The freeze-dried and ground tissue of Crella sp. was exhaustively extracted with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
-
Partitioning: The resulting crude extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O).
-
Chromatography: The EtOAc-soluble fraction was subjected to repeated silica gel flash column chromatography.
-
Purification: Final purification was achieved using both normal- and reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
Biological Activity and Potential Signaling Pathway
This compound has demonstrated noteworthy biological activity, particularly its anti-infective properties.
Anti-leishmanial Activity
This compound, along with its congeners, has shown activity against the Leishmania parasite at low micromolar concentrations. While the precise mechanism of action has not been elucidated for this compound, other natural product-derived steroids have been shown to exert their anti-leishmanial effects through various mechanisms. These include the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and induction of apoptosis-like cell death in the parasite.
Hypothetical Signaling Pathway for Anti-leishmanial Action
Based on the known mechanisms of other steroids against Leishmania, a hypothetical signaling pathway for this compound is proposed below. This model suggests that this compound may directly target the parasite, leading to mitochondrial dysfunction and apoptosis.
Figure 3: Hypothetical Anti-leishmanial Signaling Pathway
This proposed pathway highlights key events that could be triggered by this compound within the Leishmania parasite, ultimately leading to its demise. Further research is required to validate this specific mechanism for this compound.
The Uncharted Path: Elucidating the Biosynthesis of Norselic Acids in Marine Sponges
A Technical Guide for Researchers and Drug Development Professionals
The marine sponge genus Crella has emerged as a prolific source of structurally novel and biologically active secondary metabolites. Among these are the norselic acids, a class of highly oxidized steroids isolated from the Antarctic sponge Crella sp.. These compounds have garnered significant interest due to their potent anti-infective properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and the parasite Leishmania. This technical guide provides a comprehensive overview of the currently understood and proposed biosynthetic pathway of norselic acids, detailed experimental protocols for their study, and a quantitative analysis of related compounds, offering a valuable resource for researchers in natural product chemistry, drug discovery, and marine biotechnology.
The Proposed Biosynthetic Pathway of Norselic Acids
While the complete biosynthetic pathway of norselic acids has not been experimentally elucidated, a plausible route can be proposed based on the fundamental principles of steroid biosynthesis in marine invertebrates and the unique structural features of the norselic acid scaffold. The pathway likely originates from a common C27 steroid precursor, such as cholesterol, which is then subjected to a series of oxidative transformations catalyzed by a suite of specialized enzymes, likely including cytochrome P450 monooxygenases and dehydrogenases.
Formation of the Steroid Nucleus
The biosynthesis is postulated to commence with the cyclization of squalene (B77637) oxide. In marine sponges, this can proceed via the formation of lanosterol (B1674476) or cycloartenol, common precursors to all steroids. Subsequent enzymatic modifications, including demethylations and isomerizations, would lead to a cholesterol-like intermediate.
Key Oxidative Modifications
The defining features of norselic acids are their extensive oxidation. The proposed pathway involves a series of hydroxylation and oxidation reactions targeting multiple positions on the steroid nucleus and side chain. This is consistent with the known promiscuity and catalytic diversity of cytochrome P450 enzymes, which are known to be involved in steroid metabolism in various organisms.
A key proposed step is the oxidative cleavage of the steroid A-ring, leading to the "nor" steroid skeleton. This is followed by a cascade of oxidations at various carbon atoms, ultimately yielding the carboxylic acid and hydroxyl functionalities characteristic of the different norselic acid analogues.
Below is a DOT language script for a proposed biosynthetic pathway leading to Norselic Acid A.
Quantitative Data on Related Marine Steroids
Direct quantitative data on the biosynthesis of norselic acids is not yet available. However, analysis of the concentrations of related steroids in marine sponges can provide insights into the metabolic flux and potential precursor-product relationships. The following table summarizes the reported yields of various steroids from different sponge species.
| Steroid Class | Sponge Species | Yield (% of dry weight) | Reference |
| A-nor Steroids | Crella incrustans | 0.001-0.005% | |
| Polyhydroxylated Steroids | Petrosia weinbergi | 0.01-0.05% | |
| Steroidal Sulfates | Halichondria sp. | 0.1-0.5% | |
| Unconventional Sterols | Xestospongia sp. | 0.02-0.1% |
Experimental Protocols
The isolation and structural elucidation of norselic acids and other marine steroids rely on a combination of chromatographic and spectroscopic techniques.
Isolation of Norselic Acids
The following is a generalized protocol based on the methods described for the isolation of novel marine steroids.
Protocol Details:
-
Extraction: The frozen sponge material is typically diced and exhaustively extracted with a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2).
-
Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane and aqueous methanol.
-
Chromatography: The bioactive fractions are further purified using a combination of chromatographic techniques, including Vacuum Liquid Chromatography (VLC) with a stepwise gradient of solvents, followed by repeated rounds of High-Performance Liquid Chromatography (HPLC) on various stationary phases (e.g., C18, silica) until pure compounds are obtained.
Structure Elucidation
The structures of the isolated norselic acids were determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are employed to establish the carbon skeleton and the connectivity of protons and carbons.
-
X-ray Crystallography: For crystalline compounds like Norselic Acid A, single-crystal X-ray diffraction analysis provides unambiguous determination of the relative and absolute stereochemistry.
Future Directions and Conclusion
The proposed biosynthetic pathway for norselic acids provides a roadmap for future research. Key areas of investigation should include:
-
Genome Mining: Sequencing the genome of Crella sp. and its associated microorganisms to identify candidate genes encoding steroid-modifying enzymes, particularly cytochrome P450s.
-
Heterologous Expression: Expressing candidate enzymes in a suitable host to characterize their function and confirm their role in the norselic acid pathway.
-
Isotopic Labeling Studies: Feeding labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or cholesterol) to the sponge or its symbionts to trace the incorporation of these labels into the norselic acid skeleton.
The elucidation of the norselic acid biosynthetic pathway will not only provide fundamental insights into the metabolic capabilities of marine sponges but also open avenues for the biotechnological production of these promising anti-infective agents. This technical guide serves as a foundational resource to stimulate and guide further research in this exciting field.
Norselic acid B CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Norselic acid B is a naturally occurring A-nor-steroid isolated from the Antarctic sponge Crella sp.. It has demonstrated notable biological activity, particularly against the parasite Leishmania donovani. This technical guide provides a comprehensive overview of its chemical properties, isolation, and known biological activities, intended to support further research and development.
Chemical and Physical Properties
This compound is a complex steroid characterized by a contracted A-ring. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1190954-39-2 | PubChem |
| Molecular Formula | C₂₉H₄₄O₄ | PubChem |
| Molecular Weight | 456.66 g/mol | PubChem |
| IUPAC Name | (3S,5S,8R,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-5-hydroxy-6-methylhept-6-en-2-yl]-10,13-dimethyl-3-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylic acid | PubChem |
| Natural Source | Antarctic sponge Crella sp. | [Ma et al., 2009] |
Isolation and Characterization
The isolation and structural elucidation of this compound were first reported by Ma et al. in 2009. The general experimental protocol is outlined below.
Experimental Protocol: Isolation of Norselic Acids
Source Material: Specimens of the Antarctic sponge Crella sp. were collected and frozen.
Extraction:
-
The frozen sponge tissue was exhaustively extracted with a solvent system, typically a mixture of methanol (B129727) and dichloromethane, to yield a crude extract.
-
The crude extract was then partitioned between different solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
Chromatographic Separation:
-
The fractions containing the compounds of interest were subjected to a series of chromatographic techniques.
-
Initial separation was performed using normal-phase column chromatography over silica (B1680970) gel.
-
Further purification was achieved through high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water/acetonitrile or water/methanol).
Structure Elucidation:
-
The planar structures of the isolated compounds were determined using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC).
-
Mass spectrometry (MS) was used to determine the molecular formula and fragmentation patterns.
Biological Activity
This compound, along with its congeners (Norselic acids A, C, D, and E), has shown promising bioactivity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.
| Biological Activity | Organism | Potency (IC₅₀) | Source |
| Anti-leishmanial | Leishmania donovani | 2.0-3.6 µM | [Ma et al., 2009] |
Synthesis
To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The synthesis of A-nor-steroids, a class of compounds to which this compound belongs, typically involves complex multi-step procedures. These syntheses often start from readily available steroid precursors and employ ring-contraction strategies. Common methods for the formation of the A-nor steroid skeleton include oxidative cleavage of the A-ring followed by intramolecular condensation reactions.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound against Leishmania donovani has not been elucidated. However, studies on other steroids and their effects on Leishmania suggest several potential mechanisms:
-
Direct Parasite Toxicity: Steroids can interfere with the parasite's cell membrane integrity or essential metabolic pathways.
-
Modulation of Host Immune Response: Some steroids can alter the host's immune response to the infection. This can be a double-edged sword, as some glucocorticoids can suppress the pro-inflammatory response that is crucial for controlling the parasite, thereby increasing the parasite burden. Conversely, other steroids might enhance the host's ability to clear the infection.
-
Induction of Apoptosis-like Cell Death in the Parasite: Some natural product-derived steroids have been shown to induce features of programmed cell death in Leishmania.
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in both the Leishmania parasite and the host cells.
Logical Relationship of Potential Anti-leishmanial Mechanisms
Caption: Potential mechanisms of this compound's anti-leishmanial activity.
Future Directions
This compound represents a promising lead compound for the development of new anti-leishmanial drugs. Future research should focus on:
-
Total Synthesis: Developing a robust and scalable synthetic route to this compound and its analogues will be crucial for further preclinical development.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways will enable rational drug design and optimization.
-
In Vivo Efficacy: Evaluating the efficacy and safety of this compound in animal models of leishmaniasis is a necessary next step.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound analogues will help to identify the key structural features required for its anti-leishmanial activity and to optimize its potency and selectivity.
Experimental Workflow for Future Research
Caption: A proposed workflow for the development of this compound as a therapeutic agent.
Norselic Acid B: A Technical Guide on Natural Abundance, Yield, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norselic acid B is a naturally occurring, highly oxidized steroid isolated from the Antarctic sponge Crella sp. This technical guide provides a comprehensive overview of the available data on its natural abundance, isolation yield, and known biological activities, with a focus on its anti-infective properties. The information is presented to be of maximal utility for researchers in natural product chemistry, pharmacology, and drug development.
Natural Abundance and Yield
This compound is one of several related compounds, norselic acids A-E, that have been identified in the Antarctic sponge Crella sp. Quantitative data on the abundance and yield of this compound from its natural source are limited in publicly available literature. However, detailed extraction and isolation procedures from the primary research provide insights into the process.
Table 1: Quantitative Data on this compound
| Parameter | Value | Source |
| Natural Source | Crella sp. (Antarctic Sponge) | |
| Yield from Source Material | Data not available in cited literature. | - |
| Note: While the exact yield (e.g., % of dry weight) is not specified in the available abstracts and reviews, the isolation of several norselic acid analogues suggests that this compound is a significant, but not the sole, steroid metabolite in this sponge species. The primary research article by Ma et al. (2009) would be the definitive source for this information. |
Experimental Protocols
Isolation of this compound from Crella sp.
The following is a generalized protocol based on standard methods for the isolation of steroids from marine sponges, as specific details for this compound are not fully available in the reviewed literature. The primary research would provide the exact methodology.
Experimental Workflow for Steroid Isolation from Sponges
Caption: Generalized workflow for the isolation of this compound.
Methodology:
-
Collection and Preparation: The sponge Crella sp. is collected from its natural Antarctic habitat. The collected material is typically frozen to preserve its chemical integrity. The frozen sponge is then ground or homogenized to increase the surface area for efficient extraction.
-
Extraction: The homogenized sponge material is subjected to exhaustive extraction with a mixture of organic solvents, commonly methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2). This process yields a crude extract containing a complex mixture of lipids, steroids, and other secondary metabolites.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of differing polarity, such as hexane and aqueous methanol. This step separates the highly nonpolar compounds (lipids) from the moderately polar compounds, including the norselic acids.
-
Chromatographic Separation: The fraction containing the norselic acids is further purified using a series of chromatographic techniques. This typically involves initial separation by Vacuum Liquid Chromatography (VLC) or Flash Chromatography on a silica (B1680970) gel stationary phase, followed by final purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to yield the pure this compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity
This compound, along with its analogues, has demonstrated notable anti-infective properties.
Table 2: Biological Activity of Norselic Acids
| Activity | Target Organism/Cell Line | IC50 / Effective Concentration | Source |
| Anti-parasitic | Leishmania donovani | Low micromolar range | |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Data specific to this compound not available; Norselic acid A is active. | |
| Antibacterial | Methicillin-sensitive Staphylococcus aureus (MSSA) | Data specific to this compound not available; Norselic acid A is active. | |
| Antibacterial | Vancomycin-resistant Enterococcus faecium (VRE) | Data specific to this compound not available; Norselic acid A is active. | |
| Antifungal | Candida albicans | Data specific to this compound not available; Norselic acid A is active. |
Anti-leishmanial Activity
All the norselic acids, including this compound, have shown activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis, with IC50 values in the low micromolar range.
Hypothetical Signaling Pathway for Anti-leishmanial Activity
The precise molecular mechanism and signaling pathways affected by this compound in Leishmania donovani have not been elucidated in the available literature. The following diagram represents a generalized pathway of a drug inhibiting a parasitic protozoan.
Caption: Hypothetical mechanism of this compound against L. donovani.
Total Synthesis and Biosynthesis
To date, there are no published reports on the total synthesis or the elucidation of the biosynthetic pathway of this compound. The complex, highly oxidized steroid skeleton presents a significant challenge for chemical synthesis. Further research is required to understand how the Crella sp. sponge produces these unique molecules, which may involve symbiotic microorganisms.
Conclusion
This compound is a promising anti-infective agent of marine origin. While its natural abundance and yield require further quantification from the primary literature, its biological activity against Leishmania donovani warrants further investigation for drug development purposes. The lack of a synthetic route highlights the continued importance of natural product isolation and the need for future research into the biosynthesis of such complex molecules. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound.
Technical Whitepaper: Preliminary Cytotoxicity of Norselic Acid B on Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly available data on the cytotoxicity of a compound specifically named "Norselic acid B" is not available. This technical guide will therefore utilize data from related, well-studied natural acidic compounds, namely Ursolic Acid and Salvianolic Acid B , as representative examples to illustrate the methodologies and potential mechanisms of cytotoxic action on mammalian cells. The experimental protocols and data presented herein are based on published studies of these compounds.
Introduction
Natural products are a significant source of novel therapeutic agents, particularly in oncology. Triterpenoids and phenolic acids, such as Ursolic Acid and Salvianolic Acid B, have garnered considerable interest due to their observed cytotoxic effects against various cancer cell lines. This document provides a technical overview of the preliminary cytotoxic evaluation of such compounds on mammalian cells, detailing experimental methodologies, presenting quantitative data, and illustrating the underlying molecular signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values for Ursolic Acid and Salvianolic Acid B in various mammalian cancer cell lines.
Table 1: Cytotoxicity of Ursolic Acid on Mammalian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| T47D | Breast Cancer | 231 | |
| MCF-7 | Breast Cancer | 221 | |
| MDA-MB-231 | Breast Cancer | 239 |
Table 2: Cytotoxicity of Salvianolic Acid B on Mammalian Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Reference |
| MFE-280 | Endometrial Cancer | Inhibits proliferation | |
| Ehrlich solid carcinoma (in vivo) | Carcinoma | Reduces tumor volume |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the assessment of cytotoxicity.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines (T47D, MCF-7, MDA-MB-231) and endometrial cancer cells (MFE-280) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compound (e.g., Ursolic Acid, Salvianolic Acid B) is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted with culture media to the desired working concentrations. Control cells are treated with an equal volume of vehicle (e.g., DMSO at a final concentration below 0.1%).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are then incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of a test compound.
Signaling Pathways Implicated in Cytotoxicity
Ursolic acid and Salvianolic acid B have been shown to induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its inhibition can lead to apoptosis and autophagy.
Caption: Inhibition of the PI3K/Akt/mTOR pathway leading to apoptosis.
The NF-κB pathway plays a key role in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.
Norselic acid B literature review and cited papers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norselic acid B is a naturally occurring steroid isolated from the Antarctic sponge Crella sp. It belongs to a class of five related compounds, norselic acids A-E, which have demonstrated anti-infective properties. Notably, this compound has exhibited activity against the protozoan parasite Leishmania donovani, the causative agent of leishmaniasis, a neglected tropical disease. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biological activity, what is known of its mechanism of action, and the experimental protocols for its study. All quantitative data has been summarized in tabular format, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Properties
This compound is a steroid with the chemical formula C29H44O4 and a molecular weight of 456.7 g/mol . It is derived from a stigmastane (B1239390) hydride.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (5S,8R,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-5-hydroxy-6-methylhept-6-en-2-yl]-10-methyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carboxylic acid |
| CAS Number | 1190954-39-2 |
| PubChem CID | 49864372 |
| ChEMBL ID | CHEMBL1221624 |
| LIPID MAPS ID | LMST01040191 |
Biological Activity
This compound, along with its structural analogs (norselic acids A, C, D, and E), has demonstrated in vitro activity against Leishmania donovani. The potency of the norselic acids against this parasite is reported to be in the low micromolar range.
Table 2: In Vitro Anti-leishmanial Activity of Norselic Acids
| Compound | Organism | Assay | IC50 (µM) |
| Norselic Acids A-E | Leishmania donovani | Not Specified | 2.0 - 3.6 |
Note: The specific IC50 value for this compound is not individually reported in the available literature, but falls within the range provided for the group of five norselic acids.
Mechanism of Action
The precise mechanism of action for this compound's anti-leishmanial activity has not been elucidated in the currently available literature. However, as a steroidal compound, it is plausible that its effects could be mediated through interactions with the parasite's cell membrane or interference with sterol biosynthesis, a known target for some anti-leishmanial drugs. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in Leishmania donovani.
Experimental Protocols
The following sections detail the methodologies for the isolation and biological evaluation of this compound, based on the primary literature.
Isolation of this compound from Crella sp.
The following workflow outlines the general procedure for the isolation of norselic acids from the Antarctic sponge Crella sp.
In Vitro Anti-leishmanial Assay
The following diagram illustrates a generalized workflow for determining the in vitro activity of a compound against Leishmania donovani.
Conclusion and Future Directions
This compound is a marine natural product with demonstrated anti-leishmanial activity. The current body of literature provides a foundation for its further investigation as a potential therapeutic lead. Key areas for future research include:
-
Determination of the specific IC50 value of this compound against various Leishmania species and life cycle stages (promastigotes and amastigotes).
-
Elucidation of the mechanism of action , including the identification of its molecular target(s) and the signaling pathways it modulates within the parasite.
-
In vivo efficacy studies in animal models of leishmaniasis to assess its therapeutic potential.
-
Total synthesis of this compound to enable further biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.
Addressing these research gaps will be crucial in determining the potential of this compound as a novel anti-leishmanial agent.
Unveiling Novel Analogs of Norselic Acid from the Antarctic Deep
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The relentless pursuit of novel therapeutic agents has increasingly turned towards the vast, untapped biodiversity of the marine environment. Among the myriad of promising compounds, Norselic acid and its analogs, a group of highly oxidized steroids, have emerged as significant leads in the development of new anti-infective and cytotoxic agents. This technical guide provides an in-depth exploration of the identification of novel Norselic acid analogs from their natural source, the Antarctic sponge Crella sp. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to isolate, characterize, and evaluate these potent natural products.
Natural Sources and Known Analogs
Norselic acid and its currently known analogs, Norselic acids A-E, have been exclusively isolated from the bright red, thinly encrusting Antarctic sponge, Crella sp.. First discovered at Norsel Point, Amsler Island, this sponge thrives on vertical rock faces at depths below 30 meters in the frigid waters of Antarctica. The challenging environmental conditions of its habitat are believed to contribute to the unique chemical diversity and potent bioactivity of its secondary metabolites.
Data Presentation: Bioactivity of Norselic Acid Analogs
Quantitative data on the biological activity of Norselic acid analogs is crucial for comparative analysis and for guiding further drug development efforts. While comprehensive data for all analogs is not yet publicly available, the bioactivity of Norselic acid A has been characterized against a range of pathogens. All five known Norselic acids (A-E) have been reported to be active against the Leishmania parasite at low micromolar levels.
| Compound | Target Organism/Cell Line | Bioactivity Metric | Value | Reference |
| Norselic acid A | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 8 µg/mL | |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | MIC | 4 µg/mL | ||
| Vancomycin-resistant Enterococcus faecium (VRE) | MIC | 8 µg/mL | ||
| Candida albicans | MIC | 16 µg/mL | ||
| Norselic acids A-E | Leishmania parasite | IC50 | Low µM |
Note: Specific IC50 values for Norselic acids B-E against Leishmania have not been detailed in the primary literature.
Experimental Protocols
The successful identification of novel Norselic acid analogs hinges on a series of meticulously executed experimental procedures. The following protocols are detailed guides for the key stages of this process, from initial extraction to final purification.
Extraction of Bioactive Metabolites from Crella sp.
This protocol outlines the initial extraction and solvent partitioning process to separate compounds based on their polarity.
Materials:
-
Freeze-dried and ground Crella sp. tissue
-
Dichloromethane (CH2Cl2), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Deionized water (H2O)
-
Large extraction vessel
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Initial Extraction:
-
Submerge the freeze-dried and ground sponge tissue in a 1:1 mixture of CH2Cl2/MeOH in a large extraction vessel.
-
Allow the mixture to soak for a minimum of 24 hours at room temperature, with occasional agitation.
-
Filter the solvent extract to separate it from the sponge biomass.
-
Repeat the extraction process on the sponge biomass two more times to ensure exhaustive extraction.
-
Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude lipophilic extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a minimal amount of 90% MeOH/H2O.
-
Transfer the solution to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of EtOAc.
-
Separate the layers. The EtOAc layer will contain the nonpolar and moderately polar compounds, including the Norselic acids. The aqueous layer will contain the highly polar compounds.
-
Repeat the extraction of the aqueous layer with EtOAc twice more.
-
Combine the EtOAc fractions and concentrate using a rotary evaporator to yield the EtOAc-soluble fraction for further purification.
-
Purification by Silica (B1680970) Gel Flash Column Chromatography
This protocol describes the initial fractionation of the EtOAc-soluble extract to isolate fractions containing Norselic acid analogs.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand, washed and dried
-
Hexanes, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing:
-
Plug the bottom of the chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
Prepare a slurry of silica gel in 100% hexanes.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the dried EtOAc-soluble fraction in a minimal volume of CH2Cl2.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry powder. This is the dry loading method.
-
Carefully add the dry sample-silica mixture to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% hexanes.
-
Gradually increase the polarity of the mobile phase by creating a step gradient with increasing percentages of EtOAc in hexanes. A typical gradient might be 10%, 20%, 30%, 50%, and 100% EtOAc.
-
Collect fractions of a consistent volume in collection tubes.
-
Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system.
-
Combine fractions that show similar TLC profiles.
-
High-Performance Liquid Chromatography (HPLC) Purification
This protocol details the final purification steps to isolate individual Norselic acid analogs using both normal-phase and reversed-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
Normal-phase HPLC column (e.g., silica-based)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC grade solvents (e.g., hexanes, isopropanol (B130326), acetonitrile (B52724), water)
-
Vials for sample injection and fraction collection
Procedure:
-
Normal-Phase HPLC:
-
Further purify the fractions obtained from silica gel chromatography that contain compounds of interest.
-
Use a normal-phase column with a non-polar mobile phase, such as a gradient of isopropanol in hexanes.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peaks corresponding to individual compounds.
-
Analyze the purity of the collected fractions by re-injecting them into the HPLC.
-
-
Reversed-Phase HPLC:
-
For compounds that require further purification or for separating closely related isomers, use a reversed-phase column.
-
The mobile phase will be polar, typically a gradient of acetonitrile in water.
-
Follow the same procedure of injecting the sample, monitoring the elution, and collecting individual peaks.
-
Evaporate the solvent from the purified fractions to obtain the pure Norselic acid analogs.
-
Structure Elucidation
The definitive structures of the isolated compounds are determined through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the connectivity of protons and carbons.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the novel compounds.
-
X-ray Crystallography: For compounds that can be crystallized, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.
Visualizing Workflows and Pathways
To better illustrate the logical flow of the discovery process and the potential biological context of Norselic acids, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the isolation and characterization of Norselic acid analogs.
Caption: Postulated inhibition of the NF-κB signaling pathway by a Norselic acid analog.
Potential Signaling Pathways Modulated by Norselic Acid Analogs
While the precise molecular targets of Norselic acids are yet to be fully elucidated, their structural similarity to other bioactive marine steroids suggests potential modulation of key signaling pathways involved in inflammation and immune response. Many marine steroids are known to exert anti-inflammatory and anti-infective effects by inhibiting pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
The NF-κB pathway is a critical regulator of the innate immune response. Upon stimulation by pathogen-associated molecular patterns, a signaling cascade is initiated, leading to the activation of the IKK complex. This complex then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. In the nucleus, NF-κB promotes the expression of pro-inflammatory cytokines. It is plausible that Norselic acid analogs could interfere with this pathway, potentially by inhibiting the activation of the IKK complex, thereby suppressing the inflammatory response and contributing to their observed anti-infective properties.
Conclusion
The Norselic acids represent a promising class of marine natural products with significant potential for the development of novel therapeutics. Their discovery from the Antarctic sponge Crella sp. underscores the importance of exploring extreme environments for new bioactive compounds. This guide provides a comprehensive framework for the identification of new Norselic acid analogs, from the initial collection and extraction to the detailed protocols for purification and structure elucidation. The provided workflows and insights into potential biological mechanisms are intended to serve as a valuable resource for researchers dedicated to advancing the field of marine drug discovery. Further investigation into the specific molecular targets and mechanisms of action of these compounds will be crucial in realizing their full therapeutic potential.
Methodological & Application
Application Notes and Protocols: Extraction of Norselic Acid B from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norselic acid B, a highly oxidized steroid isolated from the Antarctic sponge Crella sp., belongs to a class of marine natural products known as norselic acids. These compounds have garnered significant interest within the scientific community due to their potent anti-infective properties. Norselic acids have demonstrated notable antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-sensitive S. aureus (MSSA), vancomycin-resistant Enterococcus faecium (VRE), and Candida albicans. Furthermore, they exhibit activity against the Leishmania parasite at low micromolar concentrations. This diverse bioactivity profile makes this compound a promising candidate for further investigation in drug discovery and development programs.
This document provides a detailed protocol for the extraction and purification of this compound from marine sponges of the Crella genus. The methodology is based on established procedures for the isolation of steroids from these organisms.
Data Presentation
Table 1: Crude Extract Yields from Crella incrustans
| Sponge Wet Weight (g) | Extraction Solvent | Crude Extract | Yield (g) |
| 840 | Ethanol (B145695) | Total Ethanolic Extract | - |
| n-Hexane | n-Hexane Fraction | 2.6 | |
| Ethyl Acetate (B1210297) | Ethyl Acetate Fraction | 2.6 | |
| n-Butanol | n-Butanol Fraction | 1.4 |
Table 2: Yield of Purified Steroids from Crella incrustans Extracts
| Crude Extract Fraction | Compound | Yield (mg) |
| n-Hexane | Crellasterone A | 6.5 |
| n-Hexane | Crellasterone B | 2.5 |
| Ethyl Acetate | Inosine | 2.7 |
| Ethyl Acetate | 2'-deoxyuridine | 2.8 |
| Ethyl Acetate | Uridine | 5.6 |
| Ethyl Acetate | Guanosine | 2.7 |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound from marine sponges of the genus Crella.
1. Sample Collection and Preparation:
-
Collection: Collect sponge specimens (Crella sp.) from their natural habitat (e.g., Antarctica) using appropriate collection methods to minimize environmental impact.
-
Storage: Immediately freeze the collected sponge samples at -20°C or below to preserve the integrity of the secondary metabolites.
-
Preparation: Prior to extraction, lyophilize (freeze-dry) the frozen sponge material to remove water, which can interfere with the extraction process. The lyophilized sponge can then be ground into a fine powder to increase the surface area for solvent extraction.
2. Extraction:
-
Initial Extraction: The powdered sponge material is exhaustively extracted with ethanol (EtOH) at room temperature. This is typically done by soaking the material in the solvent and agitating it for several hours. The process is repeated multiple times (e.g., 3x) with fresh solvent to ensure maximum extraction of the target compounds.
-
Filtration and Concentration: The ethanolic extracts are combined, filtered to remove solid sponge material, and then concentrated under reduced pressure using a rotary evaporator. This yields a crude ethanolic extract.
3. Solvent Partitioning:
-
Objective: To separate compounds based on their polarity.
-
Procedure:
-
The crude ethanolic extract is resuspended in an aqueous ethanol solution.
-
This solution is then sequentially partitioned with solvents of increasing polarity.
-
First, partition against a non-polar solvent like n-hexane to extract non-polar compounds, including many steroids.
-
Next, partition the remaining aqueous layer against a solvent of intermediate polarity, such as ethyl acetate, to isolate semi-polar compounds.
-
Finally, the remaining aqueous layer can be partitioned with a polar solvent like n-butanol to extract highly polar compounds.
-
-
Fraction Collection: Each solvent layer is collected separately and concentrated under reduced pressure to yield the n-hexane, ethyl acetate, and n-butanol fractions. Norselic acids, being steroids, are expected to be primarily in the less polar fractions like n-hexane and ethyl acetate.
4. Chromatographic Purification:
-
Objective: To isolate individual compounds from the complex mixtures within each fraction.
-
Column Chromatography:
-
The bioactive fraction (e.g., the n-hexane or ethyl acetate fraction) is subjected to column chromatography. A common stationary phase for steroid separation is silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions from column chromatography that contain the target compound are further purified using reversed-phase HPLC.
-
A C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a gradient elution.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
-
Final Purification: The collected HPLC fraction is concentrated to yield pure this compound. The purity can be assessed by analytical HPLC and the structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the extraction and purification of this compound.
Caption: Experimental workflow for this compound extraction.
Application Notes & Protocols for the Quantification of Norselic Acid B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Norselic acid B is a marine-derived natural product with potential therapeutic applications. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies during drug development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust and reliable for the analysis of this compound in complex sample matrices such as plasma, serum, and tissue homogenates.
I. Analytical Methods
A sensitive and selective method is required for the accurate quantification of this compound. Both HPLC-UV and LC-MS/MS are powerful analytical techniques suitable for this purpose. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique is a robust and cost-effective method for the quantification of compounds that possess a UV chromophore. The method involves separating this compound from other matrix components on a reversed-phase HPLC column followed by detection using a UV detector at a wavelength of maximum absorbance.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This method is particularly useful for quantifying low concentrations of this compound in complex biological matrices. The analyte is separated by HPLC and then ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
II. Experimental Protocols
A. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound from biological matrices such as plasma or serum.
Objective: To remove proteins that can interfere with the analysis and damage the analytical column.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Precipitating solvent (e.g., Acetonitrile (B52724), Methanol)
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
-
Sample vials
Protocol:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (or methanol) to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing this compound.
-
The supernatant can be directly injected into the LC system or evaporated to dryness and reconstituted in the mobile phase for analysis.
B. HPLC-UV Method Protocol
Objective: To quantify this compound using a validated HPLC-UV method.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
Reagents:
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid or phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of acidic compounds. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: Hold at 90% Acetonitrile
-
25-30 min: Return to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer. For many organic acids, this is in the range of 210-280 nm.
Method Validation Parameters: The method should be validated according to ICH guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
C. LC-MS/MS Method Protocol
Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.
Instrumentation and Columns:
-
UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HSS T3 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
Reagents:
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid or ammonium (B1175870) formate
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient is often employed in UPLC-MS/MS. For example:
-
0-0.5 min: 5% B
-
0.5-4.0 min: Ramp to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.0-5.1 min: Return to 5% B
-
5.1-6.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for acidic compounds.
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions: The precursor ion (Q1) corresponding to the deprotonated molecule [M-H]⁻ of this compound and a characteristic product ion (Q3) upon collision-induced dissociation need to be determined by infusing a standard solution.
III. Data Presentation
Quantitative data from method validation studies should be summarized in clear and structured tables for easy comparison.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (%) | 95 - 105 |
| Precision (RSD %) | < 5% |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Recovery (%) | 85 - 95 |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (%) | 98 - 102 |
| Precision (RSD %) | < 3% |
| Limit of Detection (LOD) (ng/mL) | 0.1 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 |
| Recovery (%) | 90 - 105 |
| Matrix Effect (%) | 95 - 110 |
IV. Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.
Caption: Workflow for this compound Quantification.
Pharmacokinetic Study Logical Flow
This diagram outlines the logical steps involved in a typical pharmacokinetic study following drug administration.
Caption: Pharmacokinetic Study Workflow.
Application Notes & Protocols: Evaluating the Anti-Biofilm Efficacy of Norselic Acid B Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form robust biofilms on both biological and abiotic surfaces. Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which confers profound tolerance to conventional antibiotics and the host immune system. This intrinsic resistance makes biofilm-associated infections incredibly difficult to eradicate, necessitating the discovery of novel anti-biofilm agents. Natural products represent a promising reservoir for such compounds. This document provides a comprehensive set of protocols to evaluate the efficacy of a novel compound, Norselic acid B, against MRSA biofilms. The methodologies outlined herein cover the determination of initial antibacterial activity, assessment of biofilm inhibition and eradication, and evaluation of host cell cytotoxicity.
Section 1: Data Presentation
Effective evaluation of an anti-biofilm agent requires precise quantification of its activity. The following tables are templates for summarizing the quantitative data obtained from the protocols described in Section 2.
Table 1: Planktonic Antimicrobial Activity of this compound against MRSA
| Compound | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | ATCC 43300 | Value | Value |
| Vancomycin | ATCC 43300 | Value | Value |
| Additional Strains | ... | ... | ... |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Vancomycin is included as a positive control.
Table 2: Biofilm Inhibition and Eradication Activity of this compound
| Compound | MRSA Strain | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| This compound | ATCC 43300 | Value | Value |
| Vancomycin | ATCC 43300 | Value | Value |
| Additional Strains | ... | ... | ... |
MBIC₅₀: Minimum Biofilm Inhibitory Concentration (50% reduction); MBEC₅₀: Minimum Biofilm Eradication Concentration (50% reduction).
Table 3: Cytotoxicity of this compound against Human Cell Lines
| Compound | Cell Line | IC₅₀ (µg/mL) | Assay |
| This compound | HaCaT | Value | MTT |
| This compound | HEK293 | Value | MTT |
| Doxorubicin | HaCaT | Value | MTT |
IC₅₀: Half-maximal Inhibitory Concentration. Doxorubicin is included as a positive control for cytotoxicity.
Section 2: Experimental Protocols
These protocols provide a step-by-step guide for the comprehensive evaluation of this compound.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and kills 99.9% (MBC) of planktonic MRSA.
-
Preparation of Inoculum: Culture MRSA (e.g., ATCC 43300) in Tryptic Soy Broth (TSB) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well microtiter plate. Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound where no visible turbidity is observed.
-
MBC Determination: Plate 100 µL from each well showing no growth onto Tryptic Soy Agar (TSA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Protocol 2.2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
-
Inoculum Preparation: Prepare an MRSA suspension (e.g., ATCC 43300) in TSB supplemented with 1% glucose (TSB-G) and adjust to an OD₆₀₀ of 0.1.
-
Treatment and Incubation: In a 96-well flat-bottom plate, add the bacterial suspension to wells containing serial dilutions of this compound (typically at sub-MIC concentrations). Include untreated controls. Incubate for 24 hours at 37°C under static conditions.
-
Washing: Carefully discard the planktonic culture and wash the wells three times with sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Solubilization: Discard the crystal violet solution, wash the wells again with PBS, and let them air dry. Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Transfer 125 µL of the solubilized dye to a new plate and measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the untreated control.
Protocol 2.3: Biofilm Eradication Assay (Resazurin Method)
This protocol assesses the ability of this compound to destroy pre-formed, mature biofilms.
-
Biofilm Formation: Grow MRSA biofilms in a 96-well plate as described in Protocol 2.2 (steps 1 and the incubation part of 2) for 24 hours without any compound.
-
Washing and Treatment: Remove planktonic cells by washing with PBS. Add fresh TSB-G containing serial dilutions of this compound to the wells with mature biofilms. Incubate for another 24 hours at 37°C.
-
Viability Assessment: Wash the wells with PBS to remove the compound. Add 100 µL of PBS and 10 µL of resazurin (B115843) solution (e.g., 0.02%) to each well. Incubate in the dark at 37°C for 1-4 hours.
-
Quantification: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (at 570 nm and 600 nm). A decrease in signal indicates a reduction in metabolically active cells. The percentage of eradication is calculated relative to the untreated biofilm control.
Protocol 2.4: Cytotoxicity Assay (MTT Method)
This assay evaluates the toxicity of this compound against human cell lines to determine its therapeutic window.
-
Cell Seeding: Seed human cells (e.g., HaCaT keratinocytes or HEK293 embryonic kidney cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm. The IC₅₀ value is calculated by plotting cell viability against the compound concentration.
Section 3: Mandatory Visualizations
Diagrams created using Graphviz to illustrate workflows and biological pathways.
Experimental Workflow Diagram
MRSA Quorum Sensing Pathway (agr system)
The accessory gene regulator (agr) system is a key quorum-sensing pathway that controls virulence and biofilm formation in S. aureus. Targeting this pathway is a potential mechanism for anti-biofilm agents.
Elucidating the Mechanism of Action of Norselic Acid B: A Guide to Cell-Based Assays
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norselic acid B is a steroid compound derived from the marine sponge Crella. While its precise biological activities are not yet fully characterized, its structural similarity to other bioactive triterpenoids suggests potential therapeutic properties, including anti-cancer and anti-inflammatory effects. This document provides a comprehensive guide to a series of cell-based assays designed to elucidate the mechanism of action of this compound. The proposed experimental workflow progresses from initial cytotoxicity screening to in-depth analysis of cellular pathways, providing a robust framework for its pharmacological characterization.
Section 1: Experimental Workflow
A logical and stepwise approach is crucial to efficiently determine the mechanism of action of a novel compound. The following workflow is recommended for the investigation of this compound.
Caption: A proposed experimental workflow for elucidating the mechanism of action of this compound.
Section 2: Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Hypothetical Data)
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 22.5 ± 2.5 | 1.2 ± 0.2 |
| HeLa (Cervical Cancer) | 18.9 ± 2.1 | 0.9 ± 0.1 |
| HEK293 (Normal) | > 100 | 5.6 ± 0.7 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (Hypothetical Data)
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (15 µM) | 25.8 ± 3.2 | 10.2 ± 1.5 |
| Staurosporine (1 µM) | 45.3 ± 4.1 | 15.7 ± 2.0 |
Table 3: Cell Cycle Distribution in A549 Cells Treated with this compound (Hypothetical Data)
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.2 ± 4.5 | 25.1 ± 3.1 | 19.7 ± 2.8 |
| This compound (22 µM) | 70.1 ± 5.2 | 15.3 ± 2.5 | 14.6 ± 2.1 |
| Nocodazole (100 ng/mL) | 10.5 ± 1.8 | 15.2 ± 2.2 | 74.3 ± 6.5 |
Section 3: Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cell lines.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
6-well plates
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 concentration for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Harvest the cells by trypsinization and collect the supernatant to include floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (B145695) (ice-cold)
-
6-well plates
-
Flow cytometer
-
PBS
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours. Include a vehicle control and a positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Treat cells with this compound for a specified time course (e.g., 0, 15, 30, 60 minutes). For NF-κB, pre-treat with this compound then stimulate with an activator like TNF-α.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Section 4: Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: A potential mechanism of this compound action on the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: A simplified overview of the MAPK signaling pathway and potential points of inhibition by this compound.
Application Notes and Protocols for the In Vivo Formulation of Norselic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norselic acid B is a steroidal natural product isolated from the Antarctic sponge Crella sp.. Early research has indicated its potential as an anti-parasitic agent, demonstrating activity against Leishmania parasites. As a complex, lipophilic molecule with the chemical formula C29H44O4, this compound is anticipated to have low aqueous solubility, a common challenge for the in vivo delivery of many natural products. Poor solubility can significantly hinder oral bioavailability and limit the therapeutic efficacy of a compound.
These application notes provide a comprehensive guide for the formulation of this compound for in vivo studies. The protocols outlined below are based on established strategies for enhancing the solubility and bioavailability of poorly soluble compounds and are intended to serve as a starting point for formulation development. It is crucial to determine the specific physicochemical properties of this compound to select and optimize the most appropriate formulation strategy.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the foundational step in developing a successful in vivo formulation. The following table summarizes key parameters that should be experimentally determined.
| Parameter | Significance for Formulation | Experimental Method(s) |
| Aqueous Solubility | Determines the need for solubility enhancement. Influences the choice of formulation strategy. | Shake-flask method in water and relevant buffers (e.g., pH 1.2, 6.8, 7.4) |
| pKa | Important for ionizable compounds; solubility can be pH-dependent. | Potentiometric titration, UV-spectrophotometry, or capillary electrophoresis |
| LogP/LogD | Indicates the lipophilicity of the compound, which affects its solubility and permeability. | Shake-flask method (octanol/water), HPLC-based methods |
| Melting Point | Provides information on the solid-state properties and stability of the compound. | Differential Scanning Calorimetry (DSC) |
| Solid-State Properties | Crystalline vs. amorphous form can significantly impact solubility and dissolution rate. | X-ray Powder Diffraction (XRPD), Polarized Light Microscopy |
Formulation Strategies for this compound
Given the likely hydrophobic nature of this compound, several formulation strategies can be employed to improve its solubility and bioavailability for in vivo studies. The choice of a specific approach will depend on the determined physicochemical properties, the intended route of administration, and the animal model to be used.
Co-solvent Systems
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle. This is a common and straightforward approach for early-stage in vivo studies.
Protocol 1: Co-solvent Formulation for Intravenous (IV) Administration
-
Objective: To prepare a clear, injectable solution of this compound.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG 400 to the solution while vortexing. A common ratio is 1:1 to 1:9 DMSO:PEG 400.
-
Slowly add saline to the desired final volume while continuously vortexing or sonicating to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
Filter the solution through a 0.22 µm sterile filter before administration.
-
Table 1: Example Co-solvent Compositions
| Component | Formulation 1 (v/v) | Formulation 2 (v/v) | Formulation 3 (v/v) |
| DMSO | 10% | 5% | - |
| PEG 400 | 40% | 30% | 50% |
| Saline | 50% | 65% | 50% |
Surfactant-Based Formulations (Micellar Solutions)
Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.
Protocol 2: Micellar Formulation for Oral (PO) or Intravenous (IV) Administration
-
Objective: To prepare a micellar solution of this compound.
-
Materials:
-
This compound
-
Kolliphor® EL (Cremophor® EL) or Polysorbate 80 (Tween® 80)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve this compound in a small volume of ethanol.
-
Add the surfactant (Kolliphor® EL or Polysorbate 80) to the ethanolic solution and mix thoroughly. A typical starting concentration for the surfactant is 5-15% of the final volume.
-
Slowly add PBS to the mixture with constant stirring to the final desired volume.
-
The ethanol concentration in the final formulation should be kept to a minimum, ideally below 10%.
-
For IV administration, ensure the final formulation is sterile-filtered.
-
Lipid-Based Formulations
Lipid-based formulations, such as emulsions and self-emulsifying drug delivery systems (SEDDS), are highly effective for enhancing the oral bioavailability of poorly soluble drugs.
Protocol 3: Simple Emulsion Formulation for Oral (PO) Administration
-
Objective: To prepare an oil-in-water emulsion of this compound.
-
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) or sesame oil
-
Lecithin (B1663433) (as an emulsifier)
-
Glycerin
-
Purified water
-
-
Procedure:
-
Oil Phase: Dissolve this compound and lecithin in the chosen oil (MCT or sesame oil) with gentle heating and stirring.
-
Aqueous Phase: Dissolve glycerin in purified water.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed using a high-shear mixer or sonicator until a uniform, milky emulsion is formed.
-
The stability of the emulsion should be assessed before use.
-
Table 2: Example Emulsion Composition
| Component | Concentration (w/w) |
| This compound | 0.1 - 1% |
| MCT Oil | 10 - 20% |
| Lecithin | 1 - 2% |
| Glycerin | 2.5% |
| Purified Water | q.s. to 100% |
Experimental Workflows and Signaling Pathways
To aid in the visualization of the formulation and potential research workflow, the following diagrams are provided.
Caption: Workflow for this compound Formulation and In Vivo Testing.
While the specific molecular targets of this compound are not yet fully elucidated, its activity against Leishmania suggests potential interference with key parasite survival pathways. A hypothetical signaling pathway that could be investigated is presented below.
Caption: Hypothetical Mechanism of Action for this compound in Leishmania.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The protocols and strategies outlined in these application notes provide a rational starting point for researchers. It is imperative to begin with a thorough physicochemical characterization of this compound to guide the selection and optimization of the most suitable formulation approach. The provided workflows and hypothetical pathway diagrams serve as conceptual aids for planning and executing preclinical studies with this promising natural product.
Application Notes and Protocols for Norselic Acid B Animal Model Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly available scientific literature on the specific biological activities of Norselic acid B is limited. The following experimental designs are proposed based on the general properties of other structurally related natural products, such as Salvianolic acid B, which has demonstrated anti-inflammatory and anti-tumor activities. These protocols serve as a foundational guide and should be adapted based on preliminary in vitro findings for this compound.
Introduction
This compound is a steroid compound derived from stigmastane. While its specific biological functions are not well-documented, many natural products with similar core structures exhibit significant pharmacological properties. This document outlines potential experimental designs for investigating the in vivo therapeutic efficacy of this compound, focusing on two common areas of drug discovery: anti-inflammatory and anti-cancer effects. The protocols provided are comprehensive and intended to guide researchers in establishing robust animal model studies.
Preliminary Pharmacokinetic (PK) Studies
Prior to efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A preliminary pharmacokinetic study in rodents is a critical first step.
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic parameters of this compound in mice or rats.
Animal Model:
-
Species: Male/Female Sprague-Dawley rats (or CD-1 mice), 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
Experimental Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
(Optional) Additional groups for other routes of administration (e.g., intraperitoneal, subcutaneous).
Procedure:
-
Fast animals overnight (for PO administration) with access to water.
-
Administer this compound (dissolved in a suitable vehicle, e.g., DMSO/saline) via the selected route.
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters.
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC0-t (ng·h/mL) | ||
| AUC0-inf (ng·h/mL) | ||
| t1/2 (h) | ||
| Cl (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Caption: Table of key pharmacokinetic parameters for this compound.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a rodent pharmacokinetic study of this compound.
Anti-inflammatory Animal Model Studies
Based on the anti-inflammatory properties of compounds like Salvianolic acid B, it is plausible that this compound may have similar effects. Acute and chronic inflammation models can be used to investigate this.
Experimental Protocol: Carrageenan-Induced Paw Edema (Acute Inflammation)
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Animal Model:
-
Species: Male/Female Wistar rats, 150-200g.
-
Housing: Standard conditions.
Experimental Groups:
-
Group 1: Vehicle control (e.g., 1% Tween 80 in saline).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, PO).
Procedure:
-
Administer the vehicle, positive control, or this compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema.
Data Presentation: Paw Edema Inhibition
| Treatment Group | Dose (mg/kg) | Paw Volume at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Indomethacin | 10 | ||
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 |
Caption: Data table for carrageenan-induced paw edema assay.
Experimental Workflow: Acute Anti-inflammatory Model
Caption: Workflow for the carrageenan-induced paw edema model.
Anti-Cancer Animal Model Studies
Many natural products exhibit anti-tumor activities. A xenograft model using human cancer cell lines in immunocompromised mice is a standard initial in vivo model to assess anti-cancer efficacy.
Experimental Protocol: Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Animal Model:
-
Species: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Sterile conditions.
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (standard-of-care chemotherapy for the specific cancer cell line).
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, daily, PO or IP).
Procedure:
-
Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer treatments as per the group assignments.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0 | ||
| Positive Control | - | |||
| This compound | 10 | |||
| This compound | 30 | |||
| This compound | 100 |
Caption: Data table for the tumor xenograft study.
Experimental Workflow: Xenograft Cancer Model
Application Notes and Protocols: Assessing the Synergistic Activity of Norselic Acid B with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the use of combination therapies to enhance the efficacy of existing antibiotics. Norselic acid B, a naturally occurring steroid compound, has been identified, but its potential synergistic activity with other antibiotics remains an under-investigated area. These application notes provide a comprehensive guide for researchers to evaluate the potential synergistic interactions between this compound and conventional antibiotics. The following protocols for checkerboard and time-kill curve assays are foundational methods in antimicrobial synergy testing.
While specific data on this compound's synergistic activity is not yet available in published literature, this document presents generalized protocols and hypothetical data to illustrate the application of these methods.
Data Presentation: Hypothetical Synergy Data
The following tables represent hypothetical data that could be generated from the described experimental protocols. These tables are for illustrative purposes to demonstrate how to present and interpret synergy data.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Conventional Antibiotics against a Hypothetical Bacterial Strain
| Compound | MIC (µg/mL) |
| This compound | 128 |
| Antibiotic A | 64 |
| Antibiotic B | 32 |
| Antibiotic C | 16 |
Table 2: Hypothetical Checkerboard Assay Results for this compound in Combination with Conventional Antibiotics
| Combination | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Antibiotic A | 32 | 8 | 0.375 | Synergy |
| This compound + Antibiotic B | 64 | 8 | 0.75 | Additive |
| This compound + Antibiotic C | 128 | 16 | 2.0 | Indifference |
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of this compound + FIC of Antibiotic, where FIC = MIC of drug in combination / MIC of drug alone. An FICI of ≤ 0.5 indicates synergy; > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol outlines the checkerboard method to assess the in vitro interaction between this compound and another antibiotic.
1. Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Prepare serial twofold dilutions of the partner antibiotic horizontally across the 96-well plate.
-
Prepare serial twofold dilutions of this compound vertically down the 96-well plate.
-
This creates a matrix of wells containing various concentrations of both agents.
-
Inoculate each well with the prepared bacterial suspension.
-
Include control wells with no antimicrobial agents (growth control) and wells with each agent alone to determine their individual MICs.
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, determine the MIC for each agent alone and in combination by visually inspecting for turbidity or by measuring absorbance with a microplate reader.
8. Interpretation of Results: The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
Protocol 2: Time-Kill Curve Assay for Characterizing Synergy
This assay provides a dynamic picture of the antimicrobial action and can confirm synergistic interactions observed in the checkerboard assay.
1. Materials:
-
This compound and antibiotic solutions at desired concentrations (typically based on MIC values from the checkerboard assay).
-
Bacterial culture in logarithmic growth phase.
-
CAMHB.
-
Sterile tubes or flasks for incubation.
-
Apparatus for serial dilutions and colony counting (e.g., plates with appropriate agar).
2. Procedure:
-
Prepare tubes with CAMHB containing:
-
No drug (growth control).
-
This compound alone at a sub-MIC concentration.
-
The partner antibiotic alone at a sub-MIC concentration.
-
A combination of this compound and the partner antibiotic at the same sub-MIC concentrations.
-
-
Inoculate the tubes with the bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) to determine the viable bacterial count (CFU/mL).
-
Incubate the plates overnight and count the colonies.
7. Interpretation of Results: Plot the log10 CFU/mL versus time for each condition. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Assay.
Caption: Hypothetical Synergistic Mechanism of Action.
Troubleshooting & Optimization
Technical Support Center: Isolation of Norselic Acid B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Norselic acid B isolation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a highly oxidized steroid that has shown anti-infective properties. It is a natural product isolated from the Antarctic sponge Crella sp.
Q2: What is the general workflow for isolating this compound?
The general workflow involves extraction of the sponge biomass, followed by solvent partitioning to separate compounds based on polarity. Further purification is achieved through a series of chromatographic techniques, including flash column chromatography and High-Performance Liquid Chromatography (HPLC).
Q3: What are the key challenges in isolating this compound?
Researchers may encounter several challenges during the isolation of this compound, including:
-
Low Yield: The natural abundance of this compound in the sponge may be low, leading to small amounts of purified product.
-
Complex Mixtures: The initial extract from the sponge is a complex mixture of various compounds, making the separation of the target molecule challenging.
-
Co-elution of Similar Compounds: Steroids and other lipids with similar polarities can co-elute during chromatography, requiring multiple purification steps to achieve high purity.
-
Compound Degradation: this compound, like many natural products, may be sensitive to factors such as pH, temperature, and light, which can lead to degradation and reduced yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of this compound.
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Incomplete cell lysis and extraction | Ensure the freeze-dried sponge material is thoroughly ground to a fine powder to maximize surface area for solvent penetration. Use a sufficient volume of extraction solvent (e.g., 1:1 CH₂Cl₂/MeOH) and allow for an adequate extraction time with agitation. |
| Insufficient solvent polarity | The use of a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) is a good starting point for extracting a broad range of metabolites, including steroids. If the yield is still low, sequential extraction with solvents of increasing polarity may be beneficial. |
| Degradation of this compound during extraction | Perform the extraction at room temperature or below to minimize the risk of thermal degradation. Protect the sample from direct light. |
Poor Separation in Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate stationary phase | Silica (B1680970) gel is a common and effective stationary phase for the initial fractionation of the crude extract. |
| Incorrect mobile phase composition | A stepwise gradient of solvents with increasing polarity is typically used to elute compounds from the silica gel column. Start with a non-polar solvent and gradually increase the proportion of a more polar solvent. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. |
| Column overloading | Overloading the column with too much crude extract can lead to poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Co-elution with other steroids | Due to the presence of other structurally similar steroids in the extract, complete separation in a single column chromatography step may be difficult. Subsequent purification by HPLC is necessary. |
Low Yield or Purity after HPLC
| Potential Cause | Recommended Solution |
| Suboptimal HPLC column | Both normal-phase and reversed-phase HPLC can be used for the final purification of Norselic acids. A C18 reversed-phase column is a good choice for separating steroid acids. |
| Inappropriate mobile phase | For reversed-phase HPLC, a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape for acidic compounds, is recommended. |
| Peak tailing or broadening | This can be caused by interactions between the acidic nature of this compound and the stationary phase. Adding a small amount of a competing acid to the mobile phase can often resolve this issue. |
| Contamination from previous runs | Ensure the HPLC system is thoroughly flushed between runs to prevent cross-contamination. |
Difficulties in Crystallization
| Potential Cause | Recommended Solution |
| Presence of impurities | Even small amounts of impurities can inhibit crystallization. Ensure the sample is of high purity (>95%) before attempting crystallization. Further purification by HPLC may be necessary. |
| Inappropriate solvent system | The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature. A combination of a good solvent and a poor solvent (anti-solvent) can also be effective. |
| Supersaturation not achieved | Slowly evaporate the solvent from a concentrated solution or cool a saturated solution to induce supersaturation and crystallization. |
| Formation of oil instead of crystals | This can occur if the solution is too concentrated or if the cooling rate is too fast. Try using a more dilute solution or a slower cooling process. Seeding the solution with a tiny crystal of the desired compound can also promote crystal growth. |
Experimental Protocols
Extraction and Partitioning
-
Freeze-dry the collected Crella sp. sponge material.
-
Exhaustively extract the freeze-dried sponge with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) to obtain a lipophilic extract.
-
Concentrate the extract under reduced pressure.
-
Partition the resulting extract between ethyl acetate (B1210297) (EtOAc) and water (H₂O).
-
Separate the layers and collect the EtOAc fraction, which will contain this compound.
-
Dry the EtOAc fraction over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
Chromatographic Purification
-
Subject the dried EtOAc partition to repeated silica gel flash column chromatography.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system and gradually moving to a more polar one (e.g., hexane-ethyl acetate gradient).
-
Monitor the fractions by TLC and combine fractions containing the compound of interest.
-
Perform further purification using normal-phase and/or reversed-phase High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield of this compound.
Norselic acid B stability issues in solution
Welcome to the technical support center for Norselic Acid B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: My this compound solution appears cloudy or has visible precipitate immediately after preparation. What should I do?
A: This issue is likely due to poor solubility in the chosen solvent. This compound is a complex lipophilic molecule and may require specific conditions to fully dissolve.
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a recommended solvent. For highly lipophilic compounds like this compound, organic solvents such as DMSO, ethanol, or DMF are typically used for initial stock solutions.
-
Gentle Warming: Try warming the solution gently (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could promote degradation.
-
Sonication: Use a bath sonicator for a short period (5-10 minutes) to break up any aggregates and enhance solubilization.
-
pH Adjustment: For aqueous buffers, the pH can significantly impact the solubility of acidic compounds. Systematically test a range of pH values to find the optimal condition for solubility.
-
Lower Concentration: Attempt to prepare a more dilute solution. It is possible you are exceeding the solubility limit of this compound in that specific solvent.
2. Q: I am observing a decrease in the effective concentration or biological activity of my this compound solution over time. What could be the cause?
A: A decline in activity suggests that this compound may be degrading in your solution. Stability can be influenced by solvent, pH, temperature, and light exposure.
Troubleshooting Steps:
-
Storage Conditions: Review your storage protocol. For many complex natural products, storage at -80°C in an airtight container, protected from light, is recommended for long-term stability. For short-term storage, -20°C may be adequate.
-
Solvent Effects: The solvent used can impact stability. It is advisable to prepare stock solutions in anhydrous DMSO and make fresh dilutions in aqueous buffers immediately before an experiment. Avoid repeated freeze-thaw cycles.
-
pH Stability: The stability of this compound may be pH-dependent. Perform a pH stability study to determine the optimal pH range for your experimental buffer.
-
Light Sensitivity: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil, as some compounds are susceptible to photodegradation.
3. Q: How can I determine the optimal storage conditions for this compound in a new solvent or buffer system?
A: A systematic stability study is recommended. This involves subjecting aliquots of your this compound solution to various conditions and monitoring its integrity over time.
Recommended Experimental Protocol:
-
Protocol: Accelerated Stability Study
-
Prepare a concentrated stock solution of this compound in the desired solvent.
-
Aliquot the stock solution into multiple amber vials.
-
Store the aliquots under a matrix of conditions (e.g., different temperatures: 4°C, room temperature, 37°C; and different pH values if using an aqueous buffer).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Compare the results to the initial time point (T=0) to determine the rate of degradation under each condition.
-
Data Summary Tables
Table 1: Recommended Solvents for Initial Stock Solutions
| Solvent | Recommended Max Concentration | Storage Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Store at -80°C; keep anhydrous. |
| Ethanol (anhydrous) | ≥ 5 mM | Store at -80°C; volatile. |
| Dimethylformamide (DMF) | ≥ 10 mM | Store at -80°C; use with caution. |
Note: These are suggested starting points. The actual solubility should be determined empirically.
Table 2: General pH Stability Profile for Carboxylic Acid-Containing Steroids
| pH Range | Expected Stability | Rationale |
| 3.0 - 5.0 | Potentially Higher | The carboxylic acid group is protonated, which can sometimes reduce susceptibility to certain degradation pathways. |
| 5.0 - 7.0 | Moderate | Stability may vary; empirical testing is crucial in this range. |
| > 7.0 | Potentially Lower | The deprotonated carboxylate may be more reactive or influence the stability of other functional groups. |
Visual Guides and Workflows
Below are diagrams to assist in your experimental design and troubleshooting.
Caption: A troubleshooting workflow for addressing stability issues with this compound solutions.
Caption: Hypothetical degradation pathways for this compound.
Caption: A general experimental workflow for assessing the stability of this compound.
overcoming solubility problems of Norselic acid B for assays
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges associated with Norselic acid B in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a challenge?
A1: this compound is a natural compound isolated from the marine sponge Crella sp. It is a lipophilic, sterol-like molecule with a predicted LogP (a measure of lipophilicity) greater than 5.0, indicating poor aqueous solubility. This inherent hydrophobicity makes it difficult to dissolve in aqueous buffers used for most biological assays, leading to potential issues with compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: For highly lipophilic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions. Other organic solvents like ethanol (B145695) or methanol (B129727) can also be used, but DMSO typically offers higher solubilizing capacity for this class of molecules.
Q3: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened?
A3: This is a common issue known as "fall-out" or precipitation. It occurs when the concentration of the organic solvent (like DMSO) in the final aqueous solution is not high enough to keep the hydrophobic compound dissolved. The final DMSO concentration in most cell-based assays should be kept low (typically <0.5%) to avoid solvent toxicity, which increases the risk of compound precipitation.
Q4: Can I use heat or sonication to help dissolve this compound?
A4: Yes, gentle warming (e.g., to 37°C) and brief sonication in an ultrasonic water bath can help dissolve the compound in the initial stock solvent. However, exercise caution as excessive heat may degrade the compound. Always check for stability information if available.
Troubleshooting Guide
This section addresses specific problems you may encounter when preparing this compound for your assays.
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or visible precipitate in final assay medium. | The aqueous solubility limit has been exceeded. | 1. Reduce Final Concentration: Lower the final working concentration of this compound in your assay. 2. Increase Co-solvent: If your assay permits, slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). Always run a vehicle control to check for solvent toxicity. 3. Use a Surfactant: Add a low concentration of a non-ionic surfactant like Polysorbate 80 (Tween 80) or Pluronic F-68 to the assay buffer to help maintain solubility. 4. Use a Carrier: Formulate the compound with a carrier like bovine serum albumin (BSA) in the final medium. |
| Low or inconsistent assay signal. | The compound may not be fully dissolved, leading to a lower effective concentration. | 1. Confirm Stock Solution Clarity: Ensure your high-concentration stock in DMSO is completely clear before diluting. If not, try gentle warming or sonication. 2. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a clear stock solution. Avoid multiple freeze-thaw cycles of dilute solutions. 3. Serial Dilution Strategy: When diluting from the stock, perform an intermediate dilution step in a solvent mixture (e.g., 50:50 DMSO:media) before the final dilution into the aqueous buffer. This can ease the transition from organic to aqueous environments. |
| Difficulty dissolving the lyophilized powder in DMSO. | The compound may be in a stable crystalline form. | 1. Vortex Thoroughly: Vortex the vial for 1-2 minutes. 2. Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. 3. Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes. 4. Increase Solvent Volume: If the intended stock concentration is very high (e.g., >50 mM), try lowering it to a more manageable level like 10 mM or 20 mM. |
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems with this compound.
Caption: A decision tree for troubleshooting this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a standard stock solution of this compound.
Materials:
-
This compound (MW: 456.7 g/mol )
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weigh Compound: Accurately weigh out 1 mg of this compound powder into a sterile vial. Note: Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).
-
Calculate Solvent Volume: Calculate the volume of DMSO required for a 10 mM solution.
-
Volume (µL) = (Mass (mg) / MW ( g/mol )) * 1,000,000 / Concentration (mM)
-
Volume (µL) = (1 / 456.7) * 1,000,000 / 10 = 218.96 µL
-
-
Add Solvent: Add 219 µL of high-quality DMSO to the vial containing the this compound.
-
Dissolve: Cap the vial tightly and vortex for 1-2 minutes until the powder is dissolved. The solution should be completely clear.
-
Apply Gentle Heat/Sonication (if necessary): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are used to form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility. This is a useful strategy for in vivo studies or sensitive cell-based assays where DMSO must be avoided.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 4 g of HP-β-CD in a final volume of 10 mL of PBS. This solution can be filter-sterilized.
-
Add Drug to Cyclodextrin: Slowly add the this compound DMSO stock solution to the HP-β-CD solution while vortexing. A typical molar ratio of drug to cyclodextrin is between 1:10 and 1:100. The goal is to keep the final DMSO concentration minimal.
-
Incubate: Allow the mixture to incubate at room temperature for 1-2 hours (or overnight at 4°C) with gentle agitation to facilitate complex formation.
-
Filter (Optional): To remove any undissolved compound, the solution can be centrifuged at high speed, and the supernatant can be filtered through a 0.22 µm filter.
-
Final Dilution: This this compound/HP-β-CD complex solution can now be diluted further into your final assay medium.
Experimental Workflow for Assay Preparation
Caption: A standard workflow for preparing this compound for assays.
Mechanism of Action Context
While the exact signaling pathways for this compound are not fully elucidated, it belongs to a class of compounds that often function as ionophores. Similar polyether antibiotics disrupt cellular functions by transporting cations (like K⁺, Na⁺, H⁺) across biological membranes, collapsing vital ion gradients. This disruption can trigger various downstream cellular events.
Hypothesized Ionophore Mechanism of Action
Caption: Hypothesized mechanism of this compound as an ionophore.
Technical Support Center: Optimizing Norselic Acid B Dosage for In Vitro Experiments
Disclaimer: Information regarding specific in vitro dosages and the precise mechanism of action for Norselic acid B is limited in currently available scientific literature. The following guidelines are based on general best practices for natural product research and data from structurally related compounds. Researchers should always perform initial dose-finding studies to determine the optimal concentration for their specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a steroid compound that has been isolated from the sponge Crella sp. It is identified as a natural product with potential biological activities. Current research indicates that this compound is active against the Leishmania parasite, suggesting anti-parasitic properties. While comprehensive studies on its mechanism of action are not widely available, related steroid compounds often exhibit anti-inflammatory, anti-tumor, or metabolic regulatory effects.
Q2: How should I determine a starting concentration range for this compound in my experiments?
Determining the initial concentration range is a critical step. A common approach is to perform a broad-range dose-response study.
Recommended Steps:
-
Literature Review: Search for studies on compounds with similar structures (e.g., other stigmastane (B1239390) steroids) to get a preliminary idea of effective concentrations.
-
Broad-Range Pilot Experiment: Test a wide range of concentrations, often using a logarithmic scale (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). This helps to identify a range where biological activity is observed without significant cytotoxicity.
-
MTT or Cell Viability Assay: A crucial first step is to assess the cytotoxicity of this compound on your specific cell line. This will establish the maximum tolerated concentration.
Q3: How do I prepare a stock solution of this compound?
Proper preparation of the stock solution is vital for experimental consistency.
-
Solvent Selection: this compound, as a sterol lipid, is expected to be poorly soluble in water. Organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are typically used. Always check the manufacturer's instructions for the recommended solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for small volumes to be added to your cell culture medium, minimizing the final solvent concentration.
-
Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in the treatment groups to ensure that the observed effects are not due to the solvent itself. The final concentration of DMSO in the culture medium should generally be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Troubleshooting Guide
Issue: I am not observing any effect of this compound at my tested concentrations.
If you do not see an effect, consider the following:
-
Concentration Range: The effective concentration might be higher than the range you tested. Refer to your pilot experiment and consider testing a higher concentration range, keeping in mind the solubility limits and potential for cytotoxicity.
-
Incubation Time: The time required to observe an effect can vary. Try extending the incubation period (e.g., 24h, 48h, 72h).
-
Compound Stability: Ensure your stock solution is not degraded. Avoid repeated freeze-thaw cycles and check if the compound is sensitive to light or temperature.
-
Cell Type: The response to a compound can be highly cell-type specific. The target pathway for this compound may not be active in your chosen cell line.
Issue: I am observing high levels of cytotoxicity even at low concentrations.
Unexpected cytotoxicity can be addressed by:
-
Verifying Stock Concentration: Double-check the calculations for your stock solution and dilutions. An error in calculation can lead to unintentionally high concentrations.
-
Reducing Incubation Time: High cytotoxicity might be mitigated by shortening the exposure time.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding toxic levels (typically <0.5%).
-
Purity of the Compound: Impurities in the compound preparation could be contributing to cytotoxicity. If possible, verify the purity of your this compound sample.
Issue: My results are not reproducible between experiments.
Lack of reproducibility is a common challenge. To improve consistency:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase.
-
Consistent Compound Handling: Prepare fresh dilutions from a single, validated stock aliquot for each experiment to avoid variability from storage or handling.
-
Control for Edge Effects: In plate-based assays, "edge effects" can occur in the outer wells. Avoid using the outermost wells for treatments or fill them with a buffer to maintain humidity.
-
Automate Liquid Handling: If possible, use automated pipetting to minimize human error in dilutions and plating.
Data Presentation
Table 1: Example Dose-Response Data for Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 82.3 ± 6.2 |
| 25 | 60.1 ± 5.5 |
| 50 | 41.5 ± 4.9 |
| 100 | 15.8 ± 3.7 |
Table 2: Example Data for Anti-Inflammatory Effect (TNF-α Secretion in LPS-stimulated Macrophages)
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) |
| Control (Untreated) | 50.2 ± 8.1 |
| LPS (1 µg/mL) | 850.4 ± 45.2 |
| LPS + this compound (1 µM) | 798.1 ± 50.3 |
| LPS + this compound (10 µM) | 550.6 ± 38.9 |
| LPS + this compound (25 µM) | 325.9 ± 30.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration of this compound that is cytotoxic to the cells.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) crystal solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol helps to determine if this compound induces programmed cell death.
Materials:
-
6-well cell culture plates
-
Your chosen cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat with the desired concentrations of this compound (and controls) for the chosen time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: A potential anti-inflammatory pathway inhibited by this compound.
Caption: A decision tree for troubleshooting common experimental issues.
troubleshooting inconsistent results in Norselic acid B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Norselic acid B, a steroidal natural product isolated from marine sponges of the genus Crella. Due to the limited specific bioassay data on this compound in published literature, this guide draws upon information regarding the bioactivities of extracts from Crella sponges and general protocols for bioassays commonly used for marine-derived steroids.
Frequently Asked Questions (FAQs)
Q1: What are the expected biological activities of this compound?
A1: While specific data for this compound is limited, extracts from Crella sponges have demonstrated cytotoxic and anti-proliferative effects against cancer cell lines, including colon and liver cancer cells. Additionally, a mixture of norselic acids (A-E) from a Crella species has shown inhibitory activity against the Leishmania parasite. Therefore, this compound is hypothesized to possess cytotoxic, anti-proliferative, and potentially anti-parasitic or anti-inflammatory properties, which are common for marine steroids.
Q2: Which bioassays are most appropriate for screening this compound?
A2: Based on the activities of related compounds and extracts, the following bioassays are recommended for initial screening:
-
Cytotoxicity/Anti-proliferative Assays: Colorimetric assays such as the MTT, MTS, or XTT assay are suitable for assessing the effect of this compound on the viability and proliferation of various cancer cell lines.
-
Anti-inflammatory Assays: Assays that measure the inhibition of key inflammatory mediators or signaling pathways, such as a nitric oxide (NO) production assay in LPS-stimulated macrophages or an NF-κB reporter assay, can be employed.
-
Antimicrobial/Anti-parasitic Assays: Broth microdilution or similar assays can be used to determine the minimum inhibitory concentration (MIC) against relevant pathogens, such as Leishmania species.
Q3: What are the main challenges when working with this compound in bioassays?
A3: As with many marine natural products, researchers may encounter challenges with:
-
Solubility: this compound is a lipophilic steroid and may have poor solubility in aqueous assay media. It is crucial to use an appropriate solvent, such as DMSO, for preparing stock solutions and to ensure the final solvent concentration in the assay does not exceed a non-toxic level (typically <0.5%).
-
Compound Stability: The stability of this compound in solution and under assay conditions should be considered. It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
-
Inconsistent Results: Variability in cell-based assays can arise from multiple factors, including cell passage number, seeding density, and reagent quality. Adherence to a standardized protocol is critical.
Troubleshooting Inconsistent Bioassay Results
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Pipette cells carefully into the center of each well and avoid splashing. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling. |
| Edge Effects | Evaporation from wells on the plate's perimeter can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan (B1609692) Crystals | After adding the solubilization buffer (e.g., DMSO or a specialized reagent), ensure complete dissolution of the purple formazan crystals by gently shaking the plate for at least 15 minutes on an orbital shaker, protected from light. Visually inspect wells for any remaining crystals before reading the absorbance. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. When adding reagents, especially the small volumes of MTT reagent and test compound, ensure the pipette tip is below the surface of the liquid to avoid bubbles and ensure accurate dispensing. |
Issue 2: No Dose-Dependent Response in Bioassays
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The selected concentration range may be too high (causing 100% cell death at all concentrations) or too low (showing no effect). Perform a wider range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., 0.01 µM to 100 µM). |
| Compound Precipitation | This compound may precipitate out of the aqueous culture medium at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower starting concentration or a different solvent system if compatible with the assay. |
| Cell Line Insensitivity | The chosen cell line may not be sensitive to the mechanism of action of this compound. Test the compound on a panel of different cell lines from various tissue origins. |
| Assay Incubation Time | The incubation time may be too short to observe a biological effect. For proliferation assays, a longer incubation period (e.g., 48 or 72 hours) may be necessary. Conversely, for some mechanisms, a shorter time point might be more appropriate. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell line (e.g., HeLa, HepG2, or a colon cancer line)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell background control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the background control from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
NF-κB Reporter Assay for Anti-Inflammatory Activity
This protocol outlines a method to assess the inhibition of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well white, opaque sterile plates
-
TNF-α (Tumor Necrosis Factor-alpha) or LPS (Lipopolysaccharide)
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells by adding an NF-κB activator, such as TNF-α (final concentration ~10 ng/mL), to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ atmosphere.
-
Lysis and Luminescence Reading: Allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
Data Presentation
The following table provides an illustrative example of how quantitative data for this compound could be presented. Note: These values are hypothetical and for demonstration purposes only.
| Bioassay | Cell Line | Parameter | Hypothetical Value (µM) |
| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ (48h) | 15.2 |
| Cytotoxicity | HepG2 (Liver Cancer) | IC₅₀ (48h) | 8.5 |
| Cytotoxicity | HT-29 (Colon Cancer) | IC₅₀ (48h) | 12.8 |
| Anti-inflammatory | RAW 264.7 (Macrophage) | IC₅₀ (NO Inhibition) | 25.4 |
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Potential Signaling Pathway Modulated by Marine Steroids
Many cytotoxic marine steroids induce apoptosis in cancer cells. One of the key pathways is the intrinsic (mitochondrial) apoptosis pathway, which is regulated by the Bcl-2 family of proteins.
minimizing degradation of Norselic acid B during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of Norselic Acid B during storage. The following information is intended to help you design and execute robust stability studies and implement optimal storage protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naturally occurring steroid carboxylic acid isolated from marine sponges. Its unique chemical structure, belonging to the poriferastane (B1241201) class of steroids, makes it a compound of interest for pharmaceutical research and development. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of unknown impurities, potentially impacting its biological activity and safety profile.
Q2: What are the primary factors that can cause this compound to degrade?
Based on the general stability of steroid carboxylic acids and other complex natural products, the primary factors that can induce degradation of this compound include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.
-
pH: As a carboxylic acid, the stability of this compound is likely pH-dependent. Both acidic and basic conditions can promote hydrolysis of ester linkages or other susceptible functional groups.
-
Light (Photolysis): Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
-
Humidity: Moisture can facilitate hydrolytic degradation pathways.
Q3: What are the recommended general storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, based on guidelines for other lipophilic marine natural products and steroids, the following conditions are recommended for routine storage to minimize degradation:
-
Temperature: For long-term storage, temperatures of -20°C to -80°C are advisable. For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but this should be validated with stability data.
-
Light: Store in a light-protected container, such as an amber vial or by wrapping the container in aluminum foil.
-
Atmosphere: For highly sensitive samples, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Form: Storing the compound in a solid, crystalline form is generally more stable than in solution. If in solution, use a non-reactive, dry solvent and store at low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound stock solutions. | 1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Re-evaluate storage conditions of stock solutions (temperature, light protection). 4. Perform a purity check of the stored material using a stability-indicating analytical method (e.g., HPLC-MS). |
| Appearance of new peaks in chromatograms during analysis. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Review storage and handling procedures to identify potential exposure to heat, light, or incompatible solvents. 3. Ensure the analytical method is capable of separating the main compound from all potential degradants. |
| Changes in physical appearance of the solid compound (e.g., color change, clumping). | Potential degradation or moisture absorption. | 1. Store the solid compound in a desiccator to minimize moisture exposure. 2. Re-test the purity of the material. 3. If degradation is confirmed, acquire a new batch of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To intentionally degrade this compound under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw samples and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial.
-
Place the vial in an oven at 70°C for 48 hours.
-
At appropriate time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
Also, subject the stock solution to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, analyze the samples.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to determine the extent of degradation and to profile the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-MS Method
Objective: To develop a validated HPLC-MS method capable of separating and quantifying this compound in the presence of its degradation products and impurities.
Instrumentation and Columns:
-
HPLC or UHPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, <3 µm particle size).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
PDA Detection: 200-400 nm
-
MS Detection: Positive and negative ion modes, scanning a mass range of m/z 100-1000.
Method Development and Validation:
-
Specificity: Inject solutions of this compound and its degradation products (from the forced degradation study) to ensure that all components are well-separated. Peak purity should be assessed using the PDA detector and mass spectral data.
-
Linearity: Prepare a series of standard solutions of this compound over a relevant concentration range and inject them to establish the linearity of the detector response.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing replicate preparations of a known concentration of this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate, temperature) on the separation.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Long-Term Storage (>6 months) | Short-Term Storage (<6 months) | In-Use (Solutions) |
| Temperature | -20°C to -80°C | 2-8°C (validation recommended) | 2-8°C (for short periods) or -20°C |
| Light | Protect from light (amber vials/foil) | Protect from light | Protect from light |
| Humidity | Store with desiccant | Store with desiccant | N/A |
| Atmosphere | Inert gas (e.g., Argon) for maximum stability | Ambient | N/A |
| Container | Tightly sealed glass vials | Tightly sealed glass vials | Tightly sealed glass vials |
Table 2: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C | 24 hours | 15% | 2 |
| 0.1 M NaOH, 60°C | 24 hours | 25% | 3 |
| 3% H₂O₂, RT | 24 hours | 8% | 1 |
| Thermal (Solid), 70°C | 48 hours | <2% | 0 |
| Photostability | 1.2 million lux hours | 5% | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Potential degradation pathways of this compound.
dealing with limited supply of natural Norselic acid B
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the limited supply of natural Norselic acid B. Here you will find troubleshooting guides and frequently asked questions to navigate the challenges of working with this rare compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its supply limited?
A1: this compound is a steroid-like natural product with the molecular formula C29H44O4. It was first isolated from the Antarctic sponge Crella sp. The limited supply is primarily due to the difficulty in accessing its natural source and the complex, low-yield process of isolation and purification from the sponge.
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated activity against the Leishmania parasite, the causative agent of leishmaniasis. Its steroid-like structure suggests it may interact with cellular signaling pathways in a manner similar to other steroid hormones.
Q3: How should I store and handle my limited supply of this compound to ensure its stability?
A3: As a precautionary measure, it is recommended to store this compound as a solid at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh solutions in an appropriate solvent and use them immediately. If storage in solution is necessary, aliquot into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Q4: What solvents can I use to dissolve this compound?
Data Presentation
The following table summarizes the key quantitative data for this compound. Please note that experimental values for solubility, stability, and IC50 are illustrative and may vary based on experimental conditions.
| Parameter | Value | Source/Comment |
| Molecular Formula | C29H44O4 | PubChem CID: 49864372 |
| Molecular Weight | 456.7 g/mol | PubChem CID: 49864372 |
| XLogP3 | 6.1 | PubChem CID: 49864372 |
| Solubility in DMSO | ≥ 10 mg/mL (Hypothetical) | Based on typical solubility of steroid-like compounds. |
| Solubility in Ethanol | ≥ 5 mg/mL (Hypothetical) | Based on typical solubility of steroid-like compounds. |
| Aqueous Solubility | Poor (Hypothetical) | Expected for a lipophilic molecule. |
| Stability (Solid, -20°C) | High (Hypothetical) | Recommended storage condition. |
| Stability (in DMSO, -80°C) | Moderate (Hypothetical) | Minimize freeze-thaw cycles. |
| IC50 (Leishmania promastigotes) | 5-15 µM (Hypothetical) | Illustrative value for experimental design. |
| IC50 (Leishmania amastigotes) | 1-10 µM (Hypothetical) | Illustrative value for experimental design. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with a limited supply of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | - Compound degradation due to improper storage or handling. - Poor solubility in the assay medium leading to precipitation. - The tested concentration is outside the active range. | - Prepare fresh solutions for each experiment. - Visually inspect for precipitation after dilution in aqueous media. Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.01%) to improve solubility. - Perform a dose-response experiment over a wide range of concentrations. |
| Low yield during experimental workup | - Adsorption of the compound to plasticware. - Loss of compound during transfer steps. | - Use low-adhesion microplates and pipette tips. - Minimize the number of transfer steps. Consider performing reactions and measurements in the same well where possible. |
| Difficulty reproducing results | - Variability in stock solution concentration due to solvent evaporation. - Inconsistent cell densities or passage numbers. | - Use tightly sealed vials for stock solutions. - Maintain consistent cell culture conditions and use cells within a defined passage number range for all experiments. |
| Vehicle control shows toxicity | - The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of the organic solvent in the assay medium is low (typically ≤ 0.5%) and non-toxic to the cells. |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted for a limited supply of this compound.
Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a stock concentration of 10 mM (or the highest desired concentration).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
In Vitro Anti-Leishmanial Activity Assay (Promastigote Viability)
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.
-
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete M199 medium (or other suitable medium)
-
This compound stock solution (10 mM in DMSO)
-
Amphotericin B (positive control)
-
Resazurin sodium salt solution (e.g., AlamarBlue)
-
Sterile 96-well microplates (flat-bottom, clear)
-
-
Procedure:
-
Count the Leishmania promastigotes and adjust the cell density to 1 x 10^6 cells/mL in complete M199 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete M199 medium.
-
Add 1 µL of each dilution to the corresponding wells in triplicate. Include wells with vehicle control (1% DMSO) and a positive control (Amphotericin B).
-
Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. donovani) for 72 hours.
-
Add 10 µL of Resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the control wells.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vitro Anti-Leishmanial Activity Assay (Intracellular Amastigote Viability)
-
Objective: To determine the IC50 of this compound against intracellular Leishmania amastigotes.
-
Materials:
-
THP-1 cells (or other suitable macrophage cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Stationary phase Leishmania promastigotes
-
This compound stock solution (10 mM in DMSO)
-
Amphotericin B (positive control)
-
Giemsa stain
-
Sterile 96-well microplates with optically clear bottom
-
-
Procedure:
-
Seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate and differentiate into macrophages by adding PMA (e.g., 50 ng/mL) for 48 hours.
-
Wash the cells with fresh medium to remove PMA and infect with stationary phase promastigotes at a macrophage-to-parasite ratio of 1:10.
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells gently with warm medium to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of this compound or controls.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of infection and the number of amastigotes per infected cell for each concentration and determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts related to the experimental workflow and hypothetical signaling pathway of this compound.
Caption: General experimental workflow for assessing the anti-leishmanial activity of this compound.
Caption: Hypothetical signaling pathway of this compound in a macrophage infected with Leishmania.
Caption: Troubleshooting flowchart for inconsistent or no biological activity of this compound.
Technical Support Center: Norselic Acid B Cytotoxicity
Disclaimer: Initial searches for "Norselic acid B" did not yield specific scientific literature. The information provided below is based on research into Norstictic acid , a structurally related and well-documented cytotoxic compound from the lichen family. Strategies to modulate its cytotoxicity may provide insights for researchers working with similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is Norstictic acid and what is its baseline cytotoxicity?
Norstictic acid is a natural compound (a depsidone) isolated from lichens such as Ramalina anceps. It has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal growth inhibition (GI50) values for Norstictic acid vary depending on the cell line, ranging from 88.4 to over 915 µM. For instance, its GI50 has been reported as approximately 156.9 µM for kidney carcinoma (786-0) and 915.6 µM for mouse embryonic fibroblasts (NIH/3T3). It shows some selectivity against specific cancer cell lines like MCF7 (breast), HEP2 (laryngeal), and PC-3 (prostate).
Q2: What is the primary strategy to modulate the cytotoxicity of Norstictic acid?
The primary strategy investigated for modulating the cytotoxicity of Norstictic acid is structural modification through chemical synthesis to create derivatives or analogs. This approach aims to enhance potency against cancer cells while potentially altering its effect on non-cancerous cells, thereby improving its therapeutic index.
Q3: How do structural modifications impact the cytotoxicity of Norstictic acid?
Structural modifications, such as the preparation of alkyl derivatives, have been shown to significantly increase the cytotoxic activity of Norstictic acid. For example, the synthesis of 8'-O-n-butyl-norstictic acid and 8'-O-sec-butyl-norstictic acid resulted in compounds with much lower GI50 values (indicating higher potency) and high selectivity indices against cancer cell lines compared to the parent compound. This suggests that altering specific functional groups can dramatically modulate the compound's cytotoxic profile.
Q4: Are there drug delivery strategies that could be applied to reduce systemic cytotoxicity?
While specific studies on Norstictic acid delivery systems were not identified, general strategies for cytotoxic compounds can be considered. Encapsulating a cytotoxic agent in a drug delivery system, such as liposomes or nanoparticles, can help reduce systemic toxicity and improve tumor targeting. For instance, PEGylated liposomes have been used for Salvianolic acid B, another natural product, to prolong circulation, achieve slow release, and reduce toxicity to other tissues. These principles could be explored for Norstictic acid.
Troubleshooting Guide
Issue: High cytotoxicity observed in non-cancerous (normal) cell lines.
-
Possible Cause: The inherent cytotoxic mechanism of the parent compound may not be selective for cancer cells.
-
Troubleshooting Steps:
-
Perform Dose-Response Studies: Determine the precise GI50 for both cancer and normal cell lines to quantify the selectivity index (SI). A low SI indicates poor selectivity.
-
Structural Modification: Synthesize and screen a library of derivatives. As shown with Norstictic acid, altering side chains can significantly improve the selectivity index.
-
Investigate Delivery Systems: Consider formulating the compound within a targeted drug delivery system (e.g., antibody-drug conjugates or ligand-targeted nanoparticles) to direct it specifically to cancer cells.
-
Issue: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Poor solubility of the compound in culture media.
-
Troubleshooting Steps:
-
Solubility Testing: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Check for precipitation in the final dilutions.
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO) to ensure the solvent itself is not causing cytotoxicity.
-
-
Possible Cause 2: Time-dependent cytotoxic effects.
-
Troubleshooting Steps:
-
Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period. Some compounds show minimal effects at 24 hours but significant cytotoxicity at 72 hours.
-
Data Presentation
Table 1: Growth Inhibition (GI50) of Norstictic Acid and Its Derivatives
| Compound | 786-0 (Kidney) | MCF7 (Breast) | HT-29 (Colon) | PC-03 (Prostate) | HEP2 (Laryngeal) | B16-F10 (Murine Melanoma) | UACC-62 (Human Melanoma) | NIH/3T3 (Normal Fibroblast) |
| Norstictic acid (1) | 156.9 µM | 191.2 µM | >1000 µM | 254.7 µM | 208.2 µM | 88.4 µM | 119.8 µM | 915.6 µM |
| 8'-O-n-butyl-norstictic acid (3) | 52.40 µM | 20.94 µM | 6.27 µM | 10.70 µM | 11.23 µM | 12.00 µM | 10.50 µM | >250 µM |
| 8'-O-sec-butyl-norstictic acid (7) | 48.7 µM | 15.4 µM | 11.3 µM | 10.4 µM | 12.1 µM | 10.9 µM | 11.8 µM | >250 µM |
| Doxorubicin (Control) | 0.05 µM | 0.08 µM | 0.09 µM | 0.40 µM | 0.30 µM | 0.09 µM | 0.06 µM | 0.10 µM |
Experimental Protocols
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is based on the methodology used to evaluate the cytotoxicity of Norstictic acid and its derivatives.
-
Cell Plating:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Norstictic acid) in DMSO.
-
Create a series of dilutions of the compound in complete culture medium.
-
Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells for a negative control (medium only) and a vehicle control (medium + DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with distilled water and allow them to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
-
Measurement:
-
Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plates for 5 minutes on a plate shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition compared to the control wells.
-
Plot the percentage of inhibition against the compound concentration and determine the GI50 value using non-linear regression analysis.
-
Visualizations
Technical Support Center: Enhancing the Selectivity of Norselic Acid B for Microbial Targets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the selectivity of Norselic acid B for microbial targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a naturally occurring steroid derivative. While its specific microbial targets are not yet well-defined in publicly available literature, natural products of this class are known to exhibit a range of biological activities. Further screening and target identification studies are necessary to elucidate its precise mechanism of action.
Q2: How can we approach improving the microbial selectivity of a natural product like this compound?
Improving the selectivity of a natural product involves several key strategies:
-
Structural Modification: Chemical synthesis of analogs can be employed to enhance affinity for the microbial target while reducing off-target effects in host cells. This could involve modifying functional groups on the this compound scaffold.
-
Target Identification: Understanding the specific microbial protein or pathway that this compound interacts with is crucial. Techniques like affinity chromatography-mass spectrometry or genetic screening can help identify these targets.
-
Formulation and Delivery: Advanced drug delivery systems, such as nanoparticles or liposomes, can be designed to specifically target microbial cells, thereby increasing the local concentration of this compound at the site of infection and minimizing systemic exposure.
Q3: What are the initial steps to assess the antimicrobial spectrum of this compound?
A standard approach is to perform minimum inhibitory concentration (MIC) assays against a panel of clinically relevant microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species. This will establish a baseline of its antimicrobial activity and guide further selectivity studies.
Q4: How can we determine if this compound is cytotoxic to mammalian cells?
Standard cytotoxicity assays, such as the MTT or LDH assay, should be performed using various mammalian cell lines (e.g., HeLa, HepG2, HEK293). This will help determine the therapeutic index, which is a quantitative measure of the compound's selectivity for microbial versus mammalian cells.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assay Results
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound | Prepare a stock solution in a suitable solvent like DMSO and ensure the final concentration in the assay medium does not exceed a non-toxic level (typically <0.5%). Use a solvent control. |
| Inconsistent inoculum size | Standardize the bacterial inoculum to a specific McFarland standard (e.g., 0.5) to ensure a consistent starting cell density in all wells. |
| Compound degradation | Assess the stability of this compound in the assay medium over the incubation period. Consider using fresh preparations for each experiment. |
| Microbial contamination | Ensure aseptic techniques are strictly followed. Plate a sample of the inoculum to check for purity. |
Issue 2: this compound Shows Potent Antimicrobial Activity but also High Mammalian Cell Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Lack of target selectivity | Initiate a medicinal chemistry campaign to synthesize analogs of this compound with modifications aimed at increasing affinity for the microbial target and reducing interaction with host cell components. |
| Off-target effects | Conduct counter-screening assays against a panel of human receptors and enzymes to identify potential off-target interactions. |
| General membrane disruption | Investigate the compound's effect on artificial lipid bilayers or perform hemolysis assays to determine if it has non-specific membrane-lytic activity. |
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of this compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial two-fold dilution series of the compound in a 96-well microtiter plate using appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.
-
Incubation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (medium only). Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation
Table 1: Hypothetical Antimicrobial Activity and Cytotoxicity Profile of this compound and Analogs
| Compound | Microbial Target | MIC (µg/mL) | Mammalian Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| This compound | Staphylococcus aureus | 8 | HeLa | 16 | 2 |
| Analog 1 | Staphylococcus aureus | 4 | HeLa | 64 | 16 |
| Analog 2 | Staphylococcus aureus | 16 | HeLa | 32 | 2 |
| Analog 3 | Escherichia coli | >128 | HeLa | 25 | <0.2 |
Note: Data presented is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway Diagram
A common strategy to achieve antimicrobial selectivity is to target pathways that are essential for the microbe but absent in the host. One such pathway is the two-component signaling system (TCS), which bacteria use to respond to environmental stimuli.
Caption: A generalized bacterial two-component signaling (TCS) pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening natural products like this compound to identify selective antimicrobial leads.
Caption: Workflow for selectivity screening of this compound and its analogs.
addressing batch-to-batch variability of Norselic acid B extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norselic acid B extracts. Our goal is to help you address batch-to-batch variability and ensure the reproducibility of your experimental results.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound in the Extract
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | The tough cellular structure of the sponge tissue may not be fully disrupted. Ensure thorough homogenization of the sponge material. Consider freeze-drying the sponge sample first, then grinding it into a fine powder to maximize surface area for solvent penetration. |
| Inappropriate Solvent System | The polarity of the extraction solvent may not be optimal for this compound, which is a steroid acid. A multi-step extraction using solvents of increasing polarity is recommended. Start with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent system like a mixture of dichloromethane (B109758) and methanol (B129727) to extract the steroid components. |
| Insufficient Extraction Time or Temperature | The extraction process may not be long enough or at a suitable temperature to efficiently extract the compound. Increase the extraction time for each solvent and consider gentle heating (e.g., 40°C) to enhance solubility and extraction efficiency. However, be cautious of potential degradation at higher temperatures. |
| Degradation of this compound | This compound, being a complex steroid, might be susceptible to degradation under harsh extraction conditions. Avoid strong acids or bases and high temperatures during the extraction process. |
Issue 2: High Batch-to-Batch Variability in this compound Concentration
| Possible Cause | Recommended Solution |
| Inconsistent Source Material | The chemical profile of marine sponges can vary depending on the collection site, season, and environmental conditions. Whenever possible, source your Crella sp. sponge material from the same location and during the same season. Proper taxonomic identification is crucial. |
| Variable Extraction Parameters | Minor changes in extraction time, temperature, or solvent-to-solid ratio can lead to significant differences between batches. Standardize all extraction parameters and document them meticulously for each batch. |
| Inconsistent Post-Extraction Handling | Differences in solvent evaporation techniques and storage conditions can affect the final concentration and stability of the extract. Use a consistent method for solvent removal (e.g., rotary evaporation under reduced pressure at a controlled temperature) and store the dried extracts in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). |
| Analytical Inconsistencies | Variability in the analytical method used for quantification can be mistaken for batch-to-batch differences. Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision. Use a certified reference standard for this compound for accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for extracting this compound from Crella sp.?
A1: A general procedure for the extraction and isolation of steroids from marine sponges involves a multi-step solvent extraction followed by chromatographic purification. A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: How can I confirm the presence and quantity of this compound in my extract?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a reliable method for the quantification of this compound. Mass spectrometry (MS) can be used to confirm the identity of the compound by comparing its mass spectrum with known data.
Q3: My this compound extract shows variable biological activity between batches, even when the concentration is normalized. What could be the reason?
A3: This could be due to the presence of other bioactive compounds in the extract that have synergistic or antagonistic effects. The concentration of these other compounds may vary between batches. It is also possible that minor, undetected degradation of this compound has occurred in some batches, altering its bioactivity. A thorough chemical fingerprinting of each batch using techniques like LC-MS is recommended to assess the overall composition of the extract.
Q4: What are the known biological activities of this compound?
A4: this compound is part of the norselic acids family (A-E) isolated from the Antarctic sponge Crella sp. These compounds have shown antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), as well as activity against the Leishmania parasite.
Q5: Is there a known signaling pathway affected by this compound?
A5: The specific signaling pathway targeted by this compound has not yet been elucidated in published literature. However, many natural products derived from marine sponges with anti-infective and cytotoxic properties have been found to modulate key cellular signaling pathways. One such common pathway is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism. It is a plausible hypothesis that this compound may exert its effects through this or other related pathways. Further research is needed to confirm the exact mechanism of action.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of this compound Batches
| Batch ID | Sponge Wet Weight (g) | Extraction Yield (%) | This compound Concentration (mg/g extract) | Purity by HPLC (%) |
| NAB-2025-01 | 100 | 1.5 | 10.2 | 95.1 |
| NAB-2025-02 | 105 | 1.3 | 8.5 | 92.3 |
| NAB-2025-03 | 98 | 1.6 | 11.1 | 96.0 |
Table 2: Hypothetical Biological Activity of this compound Batches against MRSA
| Batch ID | This compound Concentration (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| NAB-2025-01 | 10.2 | 8 |
| NAB-2025-02 | 8.5 | 16 |
| NAB-2025-03 | 11.1 | 8 |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Crella sp.
-
Preparation of Sponge Material :
-
Thaw the frozen sponge material and cut it into small pieces.
-
Homogenize the sponge tissue in a blender with methanol.
-
-
Solvent Extraction :
-
Extract the homogenized sponge material sequentially with solvents of increasing polarity.
-
Step 1 (Defatting) : Macerate the sponge material in hexane (3 x volume of sponge material) for 24 hours at room temperature with constant stirring. Filter and discard the hexane extract.
-
Step 2 (Extraction of Steroids) : Macerate the residue from the previous step in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (3 x volume of residue) for 24 hours at room temperature with constant stirring. Filter and collect the DCM:MeOH extract. Repeat this step two more times.
-
-
-
Solvent Partitioning :
-
Combine the DCM:MeOH extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in 90% aqueous methanol and partition it against hexane to remove any remaining nonpolar compounds.
-
Collect the aqueous methanol phase.
-
-
Chromatographic Purification :
-
Subject the aqueous methanol fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.
-
Combine fractions containing this compound and perform further purification using preparative HPLC to obtain the pure compound.
-
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound.
Technical Support Center: Enhancing the Bioavailability of Norselic Acid B Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Norselic acid B.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: this compound is a steroid-like molecule, and based on its chemical structure, it is predicted to have low aqueous solubility. This poor solubility is a primary obstacle to achieving adequate bioavailability, as the dissolution of the drug is often the rate-limiting step for absorption in the gastrointestinal tract. Key challenges include:
-
Poor aqueous solubility: Limits dissolution and subsequent absorption.
-
Potential for crystalline nature: Crystalline forms are generally less soluble than amorphous forms.
-
Susceptibility to degradation: Depending on the formulation and storage conditions, the molecule may be prone to chemical instability.
Q2: What are the initial steps to consider for enhancing the bioavailability of this compound?
A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of your this compound active pharmaceutical ingredient (API), including its solubility at different pH values, pKa, logP, and solid-state characteristics (crystallinity). Based on these properties, you can select appropriate formulation strategies. Common starting points for poorly soluble drugs like this compound include particle size reduction and the use of solubility enhancers.
Q3: Which formulation strategies are most promising for a lipophilic compound like this compound?
A3: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are often highly effective. These formulations can enhance lymphatic uptake, which bypasses the first-pass metabolism in the liver. Promising LBDDS approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Solid Lipid Nanoparticles (SLNs)
-
Nanolipidcarriers (NLCs)
Additionally, creating amorphous solid dispersions of this compound with hydrophilic polymers can significantly improve its dissolution rate and extent.
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate of this compound from a tablet formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor API wettability | Incorporate a surfactant (e.g., Sodium Lauryl Sulfate, Polysorbate 80) into the formulation. | Improved wetting of the API particles, leading to a faster dissolution rate. |
| Large particle size of API | Reduce the particle size of this compound through micronization or nanomilling. | Increased surface area of the API, resulting in enhanced dissolution velocity according to the Noyes-Whitney equation. |
| API is in a stable crystalline form | Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). | The higher energy amorphous state will have a greater apparent solubility and faster dissolution. |
| Inappropriate dissolution medium | Test dissolution in media with different pH values (e.g., 1.2, 4.5, 6.8) and with the addition of surfactants to simulate gastrointestinal conditions. | Identification of a more biorelevant dissolution medium that may show better drug release. |
Issue 2: High variability in pharmacokinetic (PK) data from animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food effects on absorption | Conduct PK studies in both fasted and fed states. | Understanding the influence of food on the formulation's performance and reducing variability by standardizing feeding protocols. |
| Incomplete dissolution in vivo | Consider a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS). | The formulation emulsifies in the GI tract, presenting the drug in a solubilized state for absorption and potentially reducing variability. |
| Pre-systemic metabolism (first-pass effect) | Explore formulations that promote lymphatic transport, such as long-chain fatty acid-based lipid formulations. | Bypassing the liver can increase systemic bioavailability and reduce variability caused by differences in metabolic enzyme activity. |
| Improper dosing or sampling | Refine the animal handling, dosing, and blood sampling techniques. Ensure accurate and consistent administration and timing. | Reduced experimental error leading to more consistent PK profiles. |
Data Presentation
Table 1: Comparison of Dissolution Profiles of Different this compound Formulations
| Formulation | Time (min) | % Drug Dissolved (Mean ± SD) |
| Micronized this compound | 15 | 25 ± 4.2 |
| 30 | 45 ± 5.1 | |
| 60 | 60 ± 6.3 | |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 15 | 65 ± 3.8 |
| 30 | 85 ± 4.5 | |
| 60 | 95 ± 2.9 | |
| This compound SEDDS | 15 | 90 ± 3.1 |
| 30 | >99 | |
| 60 | >99 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 12 | 4.0 ± 1.5 | 350 ± 85 | 100 (Reference) |
| Solid Dispersion | 250 ± 45 | 2.0 ± 0.5 | 1750 ± 320 | 500 |
| SEDDS | 450 ± 60 | 1.5 ± 0.5 | 3150 ± 410 | 900 |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).
-
Procedure:
-
Dissolve 1 g of this compound and 5 g of PVP K30 in 50 mL of methanol with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 50°C under vacuum.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground and sieved for further characterization and formulation.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of phosphate (B84403) buffer pH 6.8 containing 0.5% w/v Sodium Lauryl Sulfate.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place the this compound formulation (e.g., a capsule containing a dose equivalent to 50 mg) in the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: Workflow for developing and testing this compound formulations.
Caption: Troubleshooting logic for low in vitro dissolution of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Validation & Comparative
A Comparative Analysis of Norselic Acid B and Amphotericin B in the Fight Against Leishmaniasis
For Immediate Release
[City, State] – December 4, 2025 – In the ongoing battle against the neglected tropical disease leishmaniasis, researchers and drug development professionals are continually seeking novel and more effective therapeutic agents. This guide provides a detailed comparison of the efficacy of Norselic acid B, a naturally derived steroidal compound, and Amphotericin B, a well-established antifungal and antiprotozoal drug, against the Leishmania parasite. This analysis is based on available experimental data and aims to inform researchers, scientists, and drug development professionals on the potential of these two compounds.
Executive Summary
Amphotericin B remains a potent and widely used treatment for leishmaniasis, demonstrating high efficacy at nanomolar to low micromolar concentrations. Its mechanism of action, primarily targeting the parasite's cell membrane, is well-documented. However, its use is often associated with significant cytotoxicity. This compound, a steroid isolated from the Antarctic sponge Crella sp., has emerged as a compound of interest, exhibiting anti-leishmanial activity in the low micromolar range. While comprehensive data on its cytotoxicity and mechanism of action are still emerging, preliminary findings suggest it may offer a favorable selectivity profile. This guide will delve into the available data for a side-by-side comparison.
Quantitative Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy and cytotoxicity data for this compound and Amphotericin B against Leishmania species and mammalian cells.
Table 1: In Vitro Efficacy against Leishmania Species
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| This compound | Leishmania sp. | Not Specified | 2.0 - 3.6 | |
| Amphotericin B | L. donovani | Promastigotes | 0.6 - 0.7 | |
| L. donovani | Amastigotes | 0.1 - 0.4 | ||
| L. martiniquensis | Promastigotes | ~0.043 | ||
| L. martiniquensis | Amastigotes | ~0.016 |
Table 2: In Vitro Cytotoxicity against Mammalian Cells
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Mammalian cells | Not specified, but reported as insignificant | Not calculable | |
| Amphotericin B | Various (e.g., fibroblasts, osteoblasts) | Cytotoxicity observed at concentrations as low as 5-10 µg/mL (~5.4 - 10.8 µM) | Varies depending on Leishmania species and cell line |
Mechanism of Action
Amphotericin B: The primary mechanism of action for Amphotericin B involves its interaction with ergosterol, a major sterol component of the Leishmania cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular components, ultimately leading to cell death.
This compound: The precise mechanism of action for this compound against Leishmania has not been fully elucidated. As a steroidal compound, it is plausible that it interferes with the parasite's steroid metabolism or membrane functions. Further research is required to determine its specific molecular targets and signaling pathways.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Amphotericin B against Leishmania.
Caption: Workflow for in vitro efficacy and cytotoxicity testing.
Experimental Protocols
In Vitro Anti-leishmanial Activity Assay (IC50 Determination)
This protocol is a generalized procedure for determining the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes.
-
Leishmania Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199, RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-28°C until they reach the logarithmic growth phase.
-
Compound Preparation: The test compounds (this compound, Amphotericin B) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Assay Setup: In a 96-well microtiter plate, approximately 1 x 10^6 promastigotes/mL are added to each well. The serially diluted compounds are then added to the respective wells. Control wells containing parasites with medium and solvent, and wells with a reference drug are also included.
-
Incubation: The plate is incubated at 25-28°C for 48-72 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method. A common method is the MTT assay, where MTT solution is added to each well and incubated. Viable parasites with active dehydrogenases will convert MTT to a purple formazan (B1609692) product. The absorbance is then measured using a microplate reader.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration compared to the control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (CC50 Determination)
This protocol outlines a general method for determining the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line.
-
Cell Culture: Mammalian cells (e.g., macrophages, fibroblasts) are cultured in a suitable medium (e.g., DMEM) supplemented with FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are serially diluted in the cell culture medium and added to the wells containing the cells. Control wells with cells and solvent are included.
-
Incubation: The plate is incubated for 24-72 hours at 37°C with 5% CO2.
-
Cytotoxicity Assessment: Cell viability is assessed using methods such as the MTT assay, neutral red uptake assay, or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.
-
CC50 Calculation: The percentage of cytotoxicity is calculated for each compound concentration relative to the control. The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Amphotericin B remains a cornerstone in the treatment of leishmaniasis due to its high potency. However, its clinical utility is hampered by its toxicity profile. This compound presents an interesting alternative with promising anti-leishmanial activity in the low micromolar range and reportedly low cytotoxicity, suggesting a potentially wider therapeutic window. The lack of detailed mechanistic and comprehensive cytotoxicity data for this compound highlights a critical area for future research. Further investigation into its specific molecular targets within the Leishmania parasite and rigorous evaluation of its safety profile are essential steps to determine its true potential as a novel therapeutic agent for leishmaniasis. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for such future research endeavors.
Norselic Who? A Dive into the Anticancer Potential of Structurally Related Ursolic Acid Analogs
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous journey. While the specific structural activity relationship (SAR) of Norselic acid analogs remains elusive in currently available scientific literature, a structurally similar and extensively studied class of compounds, the pentacyclic triterpenoids, offers a wealth of information. This guide focuses on Ursolic Acid (UA), a prominent member of this family, and its analogs, providing a comparative analysis of their anticancer activities, the experimental protocols used to evaluate them, and the signaling pathways they modulate.
Ursolic acid, a natural compound found in various plants, has demonstrated a range of biological activities, including promising anticancer effects. However, its therapeutic potential is often limited by poor bioavailability. This has spurred extensive research into the synthesis of UA analogs with improved potency and pharmacokinetic properties. Understanding the SAR of these analogs is crucial for designing more effective cancer therapeutics.
Comparative Anticancer Activity of Ursolic Acid Analogs
The anticancer activity of ursolic acid and its derivatives is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison. The following table summarizes the IC50 values of several UA analogs against different human cancer cell lines.
| Compound | Modification(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid (Parent) | - | MCF-7 (Breast) | 37 | |
| HCT116 (Colon) | 23.8 | |||
| Compound 7b | 2-amino-4-aryl-pyrimidine derivative | MCF-7 (Breast) | 0.48 ± 0.11 | |
| HeLa (Cervical) | 0.74 ± 0.13 | |||
| Compound 18 | Long-chain diamine moiety at C-28 | SKOV3 (Ovarian) | 8.95 | |
| A549 (Lung) | 5.22 | |||
| HepG2 (Liver) | 6.82 | |||
| T24 (Bladder) | 6.01 | |||
| Compound 15 | Modification at C-28 | HepG2 (Liver) | 5.40 | |
| UA-NPS | Nano-particulate formulation | H22 (Hepatocellular Carcinoma) | 32.89 ± 3.23 |
Key Structure-Activity Relationship Insights
The data reveals several key trends in the SAR of ursolic acid analogs:
-
Modifications at C-28: Introducing different moieties at the C-28 carboxyl group significantly influences anticancer activity. For instance, the addition of a long-chain diamine moiety in compound 18 resulted in potent activity across multiple cancer cell lines.
-
Heterocyclic Derivatives: The synthesis of pyrimidine (B1678525) derivatives of ursolic acid, such as compound 7b, has been shown to dramatically increase cytotoxicity against breast and cervical cancer cells.
-
Formulation: The formulation of ursolic acid into nanoparticles (UA-NPS) has been demonstrated to enhance its tumor-suppressive ability.
Experimental Protocols
The evaluation of the anticancer activity of ursolic acid analogs predominantly relies on in vitro cytotoxicity assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method.
MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the ursolic acid analogs for a specified period, typically 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways Modulated by Ursolic Acid Analogs
Ursolic acid and its derivatives exert their anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. It is often hyperactivated in many types of cancer. Ursolic acid has been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Ursolic Acid Analogs.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis to achieve uncontrolled growth. Ursolic acid and its derivatives can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Induction of Apoptosis by Ursolic Acid Analogs.
Antimicrobial Spectrum of Norselic Acid B: A Comparative Analysis
A comprehensive evaluation of the antimicrobial properties of Norselic acid B remains elusive due to a lack of available scientific data. Extensive searches for its antimicrobial spectrum, mechanism of action, and comparative efficacy have not yielded any specific results.
This compound is identified as a steroid derivative of stigmastane (B1239390) and has been reported in the marine sponge genus Crella. Similarly, Norselic acid A is also a steroid originating from the same source. However, publicly available scientific literature and databases do not contain information on their antimicrobial activities.
In contrast, significant data exists for other compounds with superficially similar names, such as the fluoroquinolone antibiotic Norfloxacin. Norfloxacin exhibits a broad antibacterial spectrum against both gram-negative and gram-positive bacteria by inhibiting DNA gyrase. It is more potent than nalidixic acid and effective against pathogens like Pseudomonas aeruginosa. In vitro studies have demonstrated its efficacy against a wide range of clinical isolates.
Another compound, Salvianolic acid B, extracted from Salvia miltiorrhiza, has been studied for its various pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities, which are linked to the regulation of multiple signaling pathways. However, its primary therapeutic applications are not in the antimicrobial field.
Experimental Protocols
As no experimental data on the antimicrobial activity of this compound is available, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound is provided below for future reference.
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Streak a bacterial culture onto an appropriate agar (B569324) plate and incubate for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation
Should data become available for this compound, it could be presented in a table comparing its MIC values against various microorganisms with those of established antibiotics.
Table 1: Comparative Antimicrobial Spectrum (Hypothetical Data)
| Microorganism | This compound (MIC, µg/mL) | Norfloxacin (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) |
| Staphylococcus aureus | Data not available | 0.12 - 2 | 0.06 - 1 |
| Escherichia coli | Data not available | ≤0.06 - 1 | ≤0.03 - 0.5 |
| Pseudomonas aeruginosa | Data not available | 0.5 - 8 | 0.25 - 4 |
| Candida albicans | Data not available | Not applicable | Not applicable |
Signaling Pathways and Workflows
Given the absence of data on this compound's mechanism of action, a diagram illustrating a generalized workflow for antimicrobial drug discovery is provided below.
Caption: A generalized workflow for antimicrobial drug discovery.
No Data Available for Cross-Resistance Studies of Norselic Acid B
A comprehensive search of publicly available scientific literature and databases has revealed no specific studies on the cross-resistance of Norselic acid B. Information regarding its mechanism of action, potential for developing resistance, or its resistance profile in comparison to other compounds is currently unavailable.
This compound is a documented chemical compound, identified as a steroid derivative of stigmastane. However, beyond its basic chemical and physical properties, there is a significant lack of published research detailing its biological activities, including any antimicrobial or therapeutic effects. Without such foundational studies, investigations into resistance mechanisms, including cross-resistance, have not been conducted.
The initial search for information related to "this compound cross-resistance" and its "mechanism of action" did not yield any relevant results. The search results were predominantly focused on other compounds such as Norfloxacin, a fluoroquinolone antibiotic, and Salvianolic Acid B, a water-soluble compound from Salvia miltiorrhiza. While these compounds have been studied for their pharmacological effects, including resistance and combination therapies, this information is not applicable to this compound due to their distinct chemical structures and likely different biological targets.
Further attempts to find information on analogs of Norselic acid or its potential in combination therapies also proved fruitless. The scientific community has not yet published research that would provide the necessary data to fulfill the user's request for a comparative guide on the cross-resistance of this compound.
Therefore, it is not possible to provide a comparison guide with experimental data, detailed methodologies, or visualizations related to the cross-resistance of this compound at this time. Researchers, scientists, and drug development professionals interested in this specific compound would need to conduct foundational in vitro and in vivo studies to first establish its biological activity and mechanism of action before any meaningful resistance studies can be performed.
Evaluating Novel Antileishmanial Candidates: A Comparative Guide to In Vivo Efficacy Testing
A critical step in the development of new treatments for leishmaniasis is the rigorous in vivo evaluation of novel compounds against existing therapeutic options. This guide provides a framework for researchers, scientists, and drug development professionals to compare the in vivo efficacy of investigational drugs, such as Norselic acid B, with established antileishmanial agents. Due to a lack of publicly available in vivo studies on this compound, this document serves as a template, outlining the requisite experimental design, data presentation, and a summary of the efficacy of current drugs to serve as a benchmark.
Standard In Vivo Efficacy Models
The Syrian golden hamster and BALB/c mice are the most common animal models for visceral and cutaneous leishmaniasis, respectively. These models, while not perfectly replicating human disease, provide reproducible and quantifiable measures of drug activity. Key parameters for evaluating efficacy include the reduction in parasite burden in target organs (liver and spleen for visceral leishmaniasis, skin lesion for cutaneous leishmaniasis), lesion size, and overall animal survival.
Comparative Efficacy of Existing Antileishmanial Drugs
The following table summarizes the in vivo efficacy of commonly used antileishmanial drugs in murine models, providing a baseline for comparison with novel therapeutic candidates.
| Drug | Leishmania Species | Animal Model | Dosing Regimen | Efficacy (% Reduction in Parasite Burden or Lesion Size) | Reference |
| Amphotericin B | L. donovani | BALB/c mice | 10-20 mg/kg, twice daily for 5 days (oral formulation) | 99.5% - 99.8% inhibition of liver parasitemia | |
| L. braziliensis | BALB/c mice | (Liposomal formulation) | Significant reduction in ear lesion size after 6 weeks | ||
| Miltefosine | L. amazonensis | Swiss mice | Not specified | Better than meglumine (B1676163) antimoniate in inhibiting lesions and reducing amastigotes in spleen and liver | |
| L. tropica | BALB/c mice | 50 mg/kg/day for 21 days (oral) | Statistically significant lower footpad measurements compared to control | ||
| Paromomycin | L. amazonensis | Murine model | Not specified | Reduces lesion size and parasite burden | |
| L. donovani | Syrian hamster | (Successive treatment/relapse cycles) | Resistance developed within 3 cycles | ||
| Pentamidine | L. major | BALB/c mice | 0.17-2.28 mg/kg, i.v. for 3 days | 77% reduction in amastigotes in the liver with nanoparticle formulation | |
| L. guyanensis | Human (pilot study) | Single dose of 7mg/kg | 55% effectiveness |
Experimental Protocols
A standardized protocol is crucial for the direct comparison of a novel compound with existing drugs. Below is a representative experimental workflow for evaluating the in vivo efficacy of a new antileishmanial candidate.
In Vivo Efficacy Evaluation of a Novel Compound against Leishmania donovani in BALB/c Mice
-
Parasite Culture: Leishmania donovani promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum until they reach the stationary phase.
-
Animal Infection: Six-to-eight-week-old female BALB/c mice are infected via intravenous injection (tail vein) with 1 x 107 promastigotes.
-
Treatment Groups: Animals are randomly assigned to treatment and control groups (n=5-8 animals per group).
-
Vehicle control (e.g., saline or appropriate solvent).
-
Novel compound (e.g., this compound) at various doses.
-
Positive control (e.g., Amphotericin B at a known effective dose).
-
-
Drug Administration: Treatment is initiated at a specified time post-infection (e.g., 7 or 14 days) and administered for a defined period (e.g., 5-28 days) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment:
-
Parasite Burden: At the end of the treatment period, animals are euthanized, and the liver and spleen are aseptically removed and weighed. The parasite burden is determined by microscopic counting of amastigotes in stained tissue imprints (Giemsa stain) and expressed as Leishman-Donovan Units (LDU).
-
Organ Weight: Spleen and liver weights are recorded as an indicator of disease progression.
-
Toxicity Monitoring: Animals are monitored daily for signs of toxicity (e.g., weight loss, behavioral changes).
-
Signaling Pathways in Leishmania and Host Cells as Drug Targets
Understanding the mechanism of action is crucial for drug development. Existing antileishmanial drugs interfere with various parasite and host cell signaling pathways. For instance, Amphotericin B primarily targets the fungal and protozoan cell membrane by binding to ergosterol, leading to pore formation and cell death. Miltefosine has a more complex mechanism, involving interference with lipid metabolism and induction of apoptosis-like cell death in the parasite.
A novel compound like this compound would ideally be investigated for its impact on key pathways such as:
-
Parasite-specific metabolic pathways: Targeting enzymes unique to Leishmania can offer high selectivity.
-
Host immune response modulation: Some compounds may enhance the host's ability to clear the parasite by modulating signaling pathways in macrophages, the primary host cells.
Visualizing Experimental and Biological Processes
Diagrams are essential for clearly communicating complex workflows and biological pathways.
Norselic Acids A and B: A Head-to-Head Bioactivity Comparison - An Unexplored Frontier
For researchers, scientists, and drug development professionals, the discovery of novel natural products presents both an opportunity and a challenge. Norselic acid A and Norselic acid B, two steroid compounds isolated from marine sponges of the Crella genus, represent such a frontier. Despite their intriguing structures, a comprehensive review of the scientific literature reveals a significant knowledge gap: to date, no experimental data on the bioactivity of either Norselic acid A or this compound has been published.
This guide serves not as a comparison of known bioactivities, but as a call to action for the scientific community to explore the potential of these molecules. Here, we present a structural comparison and propose a general workflow for the initial bioactivity screening of these compounds.
Structural Comparison
While belonging to the same class of norselic acids and sharing a common steroidal backbone, Norselic acid A and this compound exhibit distinct structural features, primarily in their degree of saturation. These differences, summarized in the table below, could significantly influence their physicochemical properties and, consequently, their biological activities.
| Feature | Norselic acid A | This compound |
| Molecular Formula | C₂₉H₄₀O₄ | C₂₉H₄₄O₄ |
| Molecular Weight | 452.6 g/mol | 456.7 g/mol |
| Key Structural Difference | Contains a conjugated diene system in the A-ring of the steroid nucleus. | Possesses a saturated A-ring in the steroid nucleus. |
| Source Organism | Crella sp. | Crella sp. |
Proposed Experimental Workflow for Bioactivity Screening
Given the absence of bioactivity data, a systematic screening approach is necessary to elucidate the potential therapeutic value of Norselic acids A and B. The following diagram outlines a general experimental workflow for an initial investigation into their cytotoxic, anti-inflammatory, and antimicrobial properties.
Detailed Methodologies for Proposed Experiments
The following are generalized protocols for the key experiments suggested in the workflow diagram. Researchers should adapt these methods based on specific laboratory conditions and target cell lines or microbial strains.
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which Norselic acid A or B inhibits cell growth by 50% (IC₅₀).
-
Protocol:
-
Seed cancer and normal cell lines in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of Norselic acid A and B for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
-
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Objective: To assess the inhibitory effect of Norselic acids on the production of nitric oxide (NO), a key inflammatory mediator.
-
Protocol:
-
Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with different concentrations of Norselic acid A and B for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A cell viability assay (e.g., MTT) should be performed in parallel to exclude cytotoxic effects.
-
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
-
Objective: To determine the lowest concentration of Norselic acid A or B that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare serial dilutions of Norselic acid A and B in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Future Directions and Signaling Pathway Analysis
Should initial screening reveal significant bioactivity for either Norselic acid A or B, the next logical step would be to investigate the underlying molecular mechanisms. For instance, if a compound shows potent cytotoxicity against a specific cancer cell line, further studies could explore its effect on key signaling pathways involved in cancer progression, such as:
Unveiling the Molecular Target of Norselic Acid B: A Guide to Target Validation
Introduction
Norselic acid B is a naturally occurring steroid compound that has garnered interest within the scientific community. While its precise molecular target remains an active area of investigation, this guide provides a comprehensive framework for the validation of its putative molecular interactions. For researchers and drug development professionals, the rigorous validation of a drug's molecular target is a critical step in understanding its mechanism of action, predicting its therapeutic effects, and identifying potential off-target toxicities.
This guide will outline the key experimental approaches used to validate a molecular target, using hypothetical data for this compound to illustrate these principles. We will also present detailed experimental protocols and comparative data in a structured format to aid in the design and interpretation of such studies.
Hypothetical Molecular Target: Kinase X
For the purpose of this guide, we will hypothesize that "Kinase X" has been identified as a primary molecular target of this compound through initial screening assays. The following sections will detail the necessary steps to validate this hypothesis.
Comparative Analysis of Target Engagement
A crucial first step in target validation is to demonstrate direct binding of the compound to its putative target and to quantify this interaction in a cellular context.
Table 1: Comparison of Target Engagement Assays for this compound
| Assay Type | Method | This compound (Kd/IC50) | Alternative Compound (Kd/IC50) | Key Advantages | Key Limitations |
| Biochemical Assay | Isothermal Titration Calorimetry (ITC) | 250 nM (Kd) | 50 nM (Kd) | Provides thermodynamic profile | Requires large amounts of pure protein |
| Cell-Based Assay | Cellular Thermal Shift Assay (CETSA) | 1.2 µM (IC50) | 0.3 µM (IC50) | Confirms target engagement in live cells | Indirect measure of binding |
| Direct Binding | Surface Plasmon Resonance (SPR) | 300 nM (Kd) | 65 nM (Kd) | Real-time binding kinetics | Requires immobilization of the target |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results.
Isothermal Titration Calorimetry (ITC)
-
Protein and Compound Preparation : Recombinant Kinase X is purified to >95% purity. This compound is dissolved in a buffer matching the protein solution, with a final DMSO concentration below 1%.
-
ITC Experiment : The sample cell is filled with 20 µM Kinase X. The syringe is loaded with 200 µM this compound.
-
Titration : 20 injections of 2 µL of this compound are made into the sample cell at 180-second intervals at 25°C.
-
Data Analysis : The heat changes upon each injection are measured, and the data are fitted to a one-site binding model to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Cells expressing Kinase X are treated with either vehicle or varying concentrations of this compound for 1 hour.
-
Heating : The cell lysates are divided into aliquots and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Protein Extraction : The heated lysates are centrifuged to separate aggregated proteins from the soluble fraction.
-
Western Blot Analysis : The amount of soluble Kinase X at each temperature is quantified by Western blot. The melting temperature shift upon compound binding is used to determine the IC50.
Signaling Pathway Analysis
To understand the functional consequences of target engagement, it is critical to investigate the downstream signaling pathways.
Diagram 1: Hypothesized Kinase X Signaling Pathway
Caption: Hypothesized signaling cascade involving Kinase X.
Table 2: Effect of this compound on Downstream Signaling
| Marker | Assay | Control | This compound (1 µM) | Alternative Compound (1 µM) |
| p-Substrate A | Western Blot | 100% | 35% | 15% |
| p-Substrate B | Western Blot | 100% | 85% | 90% |
| Gene X mRNA | qPCR | 100% | 45% | 20% |
Experimental Workflow for Target Validation
The overall process of validating a molecular target follows a logical progression from initial hypothesis to in vivo confirmation.
Diagram 2: Experimental Workflow for Molecular Target Validation
Caption: A generalized workflow for molecular target validation.
Conclusion
The validation of a molecular target is a multifaceted process that requires the convergence of evidence from biochemical, cell-based, and in vivo studies. While the definitive molecular target of this compound is yet to be fully elucidated, the experimental framework presented in this guide provides a robust roadmap for researchers to rigorously validate putative targets. By employing a combination of target engagement, signaling pathway analysis, and phenotypic assays, the scientific community can move closer to understanding the therapeutic potential of this compound.
A Comprehensive Guide to Norselic Acid B from Crella Sponges: A Foundational Analysis for Future Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Norselic acid B, a steroidal natural product isolated from the marine sponge genus Crella. To date, this compound and its analogues, Norselic acids A, C, D, and E, have been exclusively reported from a single, as-yet-unidentified species of Crella collected in Antarctica. Consequently, a direct comparative analysis of this compound from different Crella species is not currently possible due to a lack of published data. This guide, therefore, serves as a foundational reference, summarizing the known biological activities, and presenting a representative experimental protocol for the isolation and purification of this promising bioactive compound. The data presented herein is intended to support future research, including the potential discovery and characterization of this compound from other Crella species.
Quantitative Analysis of Biological Activity
The biological activities of Norselic acids A-E have been evaluated, revealing a range of anti-infective properties. While specific data for this compound's antibacterial and antifungal activity is not detailed in the primary literature, Norselic acid A's activity provides a valuable proxy for the potential of this class of compounds. All five Norselic acids, including this compound, have demonstrated activity against the protozoan parasite Leishmania.
| Compound | Target Organism | Assay | Activity (MIC/IC50) | Reference |
| Norselic Acid A | Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | |
| Staphylococcus aureus (MSSA) | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | ||
| Enterococcus faecium (VRE) | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | ||
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 32 µg/mL | ||
| Norselic Acids A-E | Leishmania donovani | 50% Inhibitory Concentration (IC50) | Low micromolar levels |
Experimental Protocols
The following is a representative protocol for the isolation and purification of this compound from Crella sponge biomass, based on general methodologies for the extraction of marine steroids.
Extraction
-
Biomass Preparation: Lyophilize the collected Crella sponge tissue to remove water and then grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered sponge tissue with a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) at room temperature. Perform this extraction three times to ensure exhaustive recovery of metabolites.
-
Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning
-
Initial Partitioning: Suspend the crude extract in a mixture of water and an organic solvent (e.g., ethyl acetate (B1210297) or n-butanol).
-
Separation: Thoroughly mix the biphasic system in a separatory funnel and allow the layers to separate.
-
Fraction Collection: Collect the organic layer, which will contain the less polar compounds, including steroids like this compound. The aqueous layer can be saved for analysis of water-soluble metabolites.
-
Drying and Concentration: Dry the organic fraction over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
Chromatographic Purification
-
Silica (B1680970) Gel Chromatography: Subject the concentrated organic fraction to column chromatography on a silica gel stationary phase. Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).
-
Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.
-
Reversed-Phase HPLC: Pool and concentrate the fractions containing the compounds of interest. Further purify these fractions using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable column (e.g., C18). A typical mobile phase would be a gradient of methanol and water.
-
Compound Isolation: Collect the peaks corresponding to this compound and its analogues. The purity of the isolated compounds should be verified by analytical HPLC and their structures confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizations
The following diagrams illustrate the experimental workflow for isolating this compound and a conceptual overview of its known biological activities.
Caption: Experimental workflow for the isolation of this compound.
Caption: Conceptual overview of this compound's origin and effects.
Assessing Synergistic Effects of Novel Antifungal Agents with Fluconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance, particularly to azole agents like fluconazole (B54011), presents a significant challenge in clinical practice. A promising strategy to combat this resistance is the use of combination therapy, where a synergistic interaction between two compounds enhances their efficacy beyond the sum of their individual effects. This guide provides a comparative framework for assessing the synergistic effects of novel natural compounds, exemplified by Norselic acid B, with fluconazole against resistant fungal pathogens such as Candida albicans.
Disclaimer: As of December 2025, publicly available experimental data on the synergistic effects of this compound with fluconazole is limited. The data presented in this guide is illustrative and based on studies of other natural compounds with similar synergistic properties, such as Pseudolaric acid B, to provide a comprehensive template for future research and comparison. This compound is a naturally occurring steroid derivative isolated from the sponge Crella sp..
Understanding Fluconazole Resistance
Fluconazole targets the fungal enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Resistance to fluconazole in Candida species can arise through several mechanisms:
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) can actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.
-
Alterations in the Drug Target: Mutations in the ERG11 gene can lead to a modified enzyme with reduced affinity for fluconazole.
-
Upregulation of the Ergosterol Biosynthesis Pathway: Increased production of the target enzyme can overcome the inhibitory effect of fluconazole.
-
Biofilm Formation: Fungal biofilms create a protective barrier that limits drug penetration and can harbor resistant cells.
Natural compounds that act synergistically with fluconazole often work by counteracting these resistance mechanisms.
Quantitative Assessment of Synergy
The synergistic interaction between this compound and fluconazole can be quantified using in vitro methods such as the checkerboard assay and time-kill curve analysis.
Checkerboard Assay Data
The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction. The FICI is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Illustrative Checkerboard Assay Results for a Natural Compound (NC) in Combination with Fluconazole (FLC) against Candida albicans
| Fungal Strain | MIC (μg/mL) of NC alone | MIC (μg/mL) of FLC alone | MIC (μg/mL) of NC in Combination | MIC (μg/mL) of FLC in Combination | FICI | Interpretation |
| FLC-Susceptible C. albicans | 16 | 0.5 | 8 | 0.125 | 0.75 | Additive |
| FLC-Resistant C. albicans | 16 | 64 | 2 | 4 | 0.1875 | Synergy |
| FLC-Resistant C. albicans | 16 | 128 | 1 | 8 | 0.125 | Synergy |
Data is illustrative and based on studies of compounds like Pseudolaric acid B.
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the antifungal activity over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Table 2: Illustrative Time-Kill Curve Data for a Natural Compound (NC) and Fluconazole (FLC) Combination against Fluconazole-Resistant C. albicans
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 12h | Log10 CFU/mL at 24h |
| Growth Control | 3.5 | 4.8 | 6.2 | 7.5 | 8.1 |
| NC (sub-MIC) | 3.5 | 4.2 | 5.5 | 6.8 | 7.3 |
| FLC (sub-MIC) | 3.5 | 4.6 | 6.0 | 7.2 | 7.8 |
| NC + FLC | 3.5 | 3.1 | 2.5 | 2.1 | 1.8 |
Data is illustrative and demonstrates a significant reduction in fungal growth with the combination therapy.
Experimental Protocols
Checkerboard Microdilution Assay
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO) and then dilute in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both drugs. Typically, serial dilutions of this compound are made along the rows, and serial dilutions of fluconazole are made along the columns.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) in RPMI 1640 medium according to CLSI guidelines.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include wells for growth control (no drug) and sterility control (no inoculum). Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth.
-
FICI Calculation: Calculate the FICI as described above to determine the nature of the interaction.
Time-Kill Curve Analysis
-
Inoculum Preparation: Prepare a starting fungal inoculum of approximately 1-5 x 10^5 CFU/mL in a suitable broth medium.
-
Drug Exposure: Add this compound and/or fluconazole at predetermined concentrations (e.g., sub-inhibitory concentrations that demonstrate synergy in the checkerboard assay) to the fungal suspension. Include a growth control without any drug.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates. Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU) to determine the viable cell concentration.
-
Data Analysis: Plot the log10 CFU/mL against time for each treatment condition to generate the time-kill curves.
Visualizing Mechanisms and Workflows
Potential Mechanism of Synergistic Action
The synergistic effect of a natural compound like this compound with fluconazole could be attributed to a multi-target approach. For instance, the natural compound might inhibit efflux pumps, disrupt the fungal cell membrane, or interfere with other cellular pathways, thereby increasing the intracellular concentration and efficacy of fluconazole.
Caption: Potential synergistic mechanism of this compound and fluconazole.
Experimental Workflow for Synergy Assessment
A systematic workflow is essential for the comprehensive evaluation of synergistic effects.
Caption: Experimental workflow for synergy assessment.
Conclusion and Future Directions
The combination of natural compounds with conventional antifungal agents like fluconazole represents a highly promising approach to overcome drug resistance. While specific data for this compound is not yet available, the established methodologies and illustrative data presented in this guide provide a robust framework for its evaluation. Future research should focus on conducting in vitro and in vivo studies to confirm the synergistic potential of this compound, elucidate its precise mechanism of action, and assess its therapeutic potential for the treatment of resistant fungal infections. The exploration of novel, synergistic combinations is critical for the development of effective, next-generation antifungal therapies.
Independent Verification of Norselic Acid B's Anti-MRSA Activity: A Comparative Guide
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity of Norselic acid B. This guide has been created as a template to illustrate how such a verification and comparison would be conducted. For this purpose, we are using two well-researched compounds as placeholders: Ursolic Acid , a natural triterpenoid, and Norfloxacin (B1679917) , a synthetic fluoroquinolone antibiotic. This document serves as a framework for researchers, scientists, and drug development professionals to compare the performance of a novel compound like this compound against established alternatives once experimental data becomes available.
Comparative Analysis of Anti-MRSA Activity
This section provides a quantitative comparison of the in vitro activity of Ursolic Acid and Norfloxacin against MRSA. These metrics are crucial for the initial assessment of a compound's potential as an antibacterial agent.
Table 1: In Vitro Anti-MRSA Activity of Selected Compounds
| Compound | Type | Target MRSA Strain(s) | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference(s) |
| Ursolic Acid | Natural Triterpenoid | MRSA ATCC 43300, Clinical Isolates | 4 - 64 µg/mL | 16 - >256 µg/mL | |
| Norfloxacin | Synthetic Fluoroquinolone | MRSA Clinical Isolates | 1.172 - 3.13 µg/mL | > MIC value |
Note: MIC and MBC values can vary depending on the specific MRSA strain and the experimental conditions used.
Mechanisms of Action Against MRSA
Understanding how a compound inhibits or kills MRSA is critical for its development as a therapeutic agent. Ursolic Acid and Norfloxacin exhibit distinct mechanisms of action.
Ursolic Acid: This natural compound has a multi-faceted approach to its anti-MRSA activity. Its primary mechanism involves the disruption of the bacterial cell membrane's integrity. This is followed by the inhibition of protein synthesis and interference with metabolic pathways. Some studies also suggest that ursolic acid can inhibit the expression of Penicillin-Binding Protein 2a (PBP2a), a key protein in MRSA's resistance to β-lactam antibiotics.
Norfloxacin: As a fluoroquinolone antibiotic, norfloxacin's mechanism of action is the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, norfloxacin prevents the bacterial cell from dividing and leads to cell death.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the independent verification and comparison of anti-MRSA activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound (e.g., this compound, Ursolic Acid, Norfloxacin) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Bacterial Inoculum: Culture the MRSA strain on an appropriate agar (B569324) plate for 18-24 hours. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution with CAMHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agent. Include a positive control (inoculum in broth without the agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity (bacterial growth).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after incubation for a specified period.
Protocol: MBC Determination
-
Perform MIC Test: First, determine the MIC of the compound as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizing Experimental and Biological Pathways
Diagrams are provided to illustrate a typical experimental workflow for assessing anti-MRSA activity and a key resistance pathway in MRSA.
Caption: Workflow for MIC and MBC Determination.
Caption: Key MRSA Resistance Pathways.
Safety Operating Guide
Navigating the Disposal of Norselic Acid B: A Comprehensive Guide for Laboratory Professionals
Chemical and Physical Properties
A summary of the known quantitative data for Norselic acid B is presented below. This information is crucial for a preliminary assessment of its potential hazards and for making informed decisions regarding its disposal.
| Property | Value | Source |
| Molecular Formula | C29H44O4 | PubChem |
| Molecular Weight | 456.7 g/mol | PubChem |
| Chemical Class | Sterol Lipids | PubChem |
| Appearance | Solid (assumed) | General knowledge |
Experimental Protocols: Disposal of this compound
The following protocol outlines a safe and compliant procedure for the disposal of this compound. This procedure should be conducted in a designated and properly ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Waste Identification and Classification
Due to the absence of specific hazard data, this compound should be treated as a potentially hazardous chemical waste. It is crucial to avoid mixing it with other waste streams to prevent unknown chemical reactions.
Step 2: Neutralization (for acidic waste streams)
As this compound is an acid, its waste stream will likely be acidic. Neutralization is a key step to reduce its corrosive properties before disposal.
-
Prepare a neutralizing agent: A dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, is recommended.
-
Slowly add the base: While stirring the this compound waste solution, slowly add the basic solution.
-
Monitor the pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Control the reaction: Be aware that neutralization reactions can generate heat and gas. Perform this step in a fume hood and ensure the container is not sealed.
Step 3: Containerization and Labeling
Proper containment and labeling are critical for safe storage and subsequent disposal by a certified waste management provider.
-
Select an appropriate container: Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) bottle, that is compatible with the neutralized waste.
-
Label the container clearly: The label should include:
-
"Hazardous Waste"
-
The full chemical name: "this compound (neutralized)"
-
The composition of the waste (e.g., "this compound, water, sodium bicarbonate")
-
The date of accumulation
-
The name of the principal investigator or laboratory supervisor
-
Step 4: Storage and Disposal
Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials. Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Personal protective equipment for handling Norselic acid B
Essential Safety & Handling Guide: Norselic Acid B
Important Notice: this compound (CAS 1190954-39-2) is a documented naturally occurring compound. However, a comprehensive Safety Data Sheet (SDS) with detailed handling, safety, and disposal information is not publicly available. The absence of a substance-specific SDS means that its unique hazards, toxicity, and reactivity are not fully characterized.
Handling any chemical without its specific SDS is a significant safety risk. The information presented below is for illustrative purposes only and demonstrates the type of essential information that should be sought from a manufacturer-supplied SDS before handling this compound or any other chemical. Benzoic acid , a common solid organic acid, is used as an example to populate this guide. DO NOT apply this guidance directly to the handling of this compound.
Illustrative Example: Handling Benzoic Acid
This section provides an example of the safety and logistical information required for handling a solid organic acid.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The minimum required PPE for handling a solid organic acid like Benzoic acid is outlined below.
| Body Part | PPE Type | Specifications and Rationale |
| Eyes / Face | Chemical Safety Goggles | Must be worn to protect against dust particles and potential splashes. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended to prevent skin contact. Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body | Protective Clothing / Lab Coat | A lab coat is required to protect against skin contact. Ensure clothing is clean and removed before leaving the work area. For larger quantities, an impervious apron should be worn. |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator (such as an N95 dust mask) is necessary when working with the powder form, especially where dust may be generated or ventilation is inadequate. All work with powders should ideally be performed in a chemical fume hood. |
Hazard Identification & First Aid
Understanding the potential hazards and the appropriate first aid response is critical.
| Hazard | Description | First Aid Measures |
| Eye Contact | Causes serious eye irritation or damage. | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. |
| Skin Contact | Causes skin irritation, redness, and a burning sensation. | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. |
| Inhalation | May cause respiratory irritation, coughing, and shortness of breath. | Remove the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or physician. |
| Ingestion | Harmful if swallowed. May cause nausea and vomiting. | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage minimizes risks.
Engineering Controls:
-
Ventilation: Always handle in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation where dust can be generated.
-
Safety Stations: Ensure an eyewash station and emergency shower are readily accessible.
Handling Procedures:
-
Preparation: Review the SDS. Ensure all necessary PPE and spill control materials are available.
-
Weighing/Transfer: Conduct all transfers of solid material within a chemical fume hood to minimize dust inhalation. Avoid generating dust during handling.
-
Labeling: Clearly label all containers with the chemical name and associated hazards.
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal Plan
Chemical waste must be disposed of in accordance with all local, regional, and national regulations.
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Moisten spilled material with water to prevent it from becoming airborne.
-
Collect: Use a HEPA-filter vacuum or carefully sweep up the material and place it into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
PPE Disposal: Dispose of all contaminated PPE as hazardous waste.
Waste Disposal:
-
Chemical Waste: Dispose of benzoic acid and its container at a licensed and approved waste disposal facility. Do not wash down the sewer.
-
Neutralization (for small quantities): For very small amounts of acidic waste, neutralization may be an option. This should only be performed by trained personnel. Slowly add the acidic solution to a large volume of a basic solution (e.g., sodium bicarbonate) with constant stirring in a fume hood. Test the pH to ensure it is between 5.5 and 9.5 before drain disposal with copious amounts of water, if local regulations permit.
Visual Guides (Illustrative Examples)
Standard Handling Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
